Decahydropyrazino[2,3-b]pyrazine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 12462. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1,2,3,4,4a,5,6,7,8,8a-decahydropyrazino[2,3-b]pyrazine | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4/c1-2-8-6-5(7-1)9-3-4-10-6/h5-10H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQJLFRMMLKYIJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2C(N1)NCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7063845 | |
| Record name | Pyrazino[2,3-b]pyrazine, decahydro- | |
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Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5409-42-7 | |
| Record name | Decahydropyrazino[2,3-b]pyrazine | |
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| Record name | Decahydropyrazino(2,3-b)pyrazine | |
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| Record name | Decahydropyrazino[2,3-b]pyrazine | |
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| Record name | Pyrazino[2,3-b]pyrazine, decahydro- | |
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| Record name | Pyrazino[2,3-b]pyrazine, decahydro- | |
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| Record name | Decahydropyrazino[2,3-b]pyrazine | |
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| Record name | DECAHYDROPYRAZINO(2,3-B)PYRAZINE | |
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Foundational & Exploratory
Technical Whitepaper: Crystal Structure Elucidation of trans-Decahydropyrazino[2,3-b]pyrazine
Synonym: 1,4,5,8-Tetraazadecalin
Executive Summary
This technical guide provides a comprehensive framework for the structural analysis of decahydropyrazino[2,3-b]pyrazine , specifically focusing on its thermodynamically stable trans-isomer (1,4,5,8-tetraazadecalin). This bicyclic diamine is a critical precursor for high-energy density materials (HEDMs) such as trans-1,4,5,8-tetranitro-1,4,5,8-tetraazadecalin (TNAD) and serves as a rigid scaffold in coordination chemistry.
This document moves beyond basic characterization, detailing the causality between synthetic conditions and stereochemical outcome, and providing a self-validating protocol for X-ray diffraction (XRD) analysis.
Molecular Architecture & Stereochemistry
The Stereochemical Challenge
The this compound core consists of two fused piperazine rings. The fusion points (bridgehead nitrogens) create potential for stereoisomerism:
-
cis-isomer: The rings are fused such that the hydrogens at the bridgehead carbons (or lone pairs on bridgehead nitrogens, depending on oxidation state) are on the same side. This typically forces at least one ring into a higher-energy boat or twist-boat conformation.
-
trans-isomer: The bridgehead substituents are on opposite sides. This allows both piperazine rings to adopt the energetically favorable chair conformation .
Scientific Insight: The trans-isomer is the thermodynamic product. In the synthesis involving glyoxal and ethylenediamine, the reversibility of the imine formation/condensation allows the system to equilibrate to this lower-energy state, characterized by
Experimental Protocol: Synthesis & Crystallization
To analyze the crystal structure, one must first isolate high-quality single crystals. The following protocol maximizes the yield of the trans-isomer and crystal quality.
Synthesis Workflow (DOT Visualization)
Figure 1: Reaction pathway favoring the thermodynamic trans-product through controlled condensation and equilibration.
Step-by-Step Methodology
-
Reagent Preparation: Chill 40% aqueous glyoxal (1 eq) and ethylenediamine (2 eq) separately to 0°C.
-
Causality: Low temperature prevents uncontrolled polymerization and favors the formation of the discrete bicyclic cage over linear oligomers.
-
-
Condensation: Add ethylenediamine dropwise to the glyoxal solution with vigorous stirring. Maintain temperature <5°C.
-
Observation: A white precipitate forms almost immediately.
-
-
Equilibration: Allow the mixture to warm to room temperature and stir for 12 hours.
-
Isolation: Filter the solid and wash with ice-cold water and acetone.
-
Crystallization (Critical Step): Dissolve the crude solid in a minimum amount of hot ethanol or chloroform. Allow to cool slowly in a Dewar flask to control the cooling rate (approx. 1°C/hour).
-
Target: Block-like colorless crystals suitable for XRD.
-
Crystal Structure Analysis
Data Collection Strategy
For organic light-atom structures (C, H, N), maximizing resolution is key to observing hydrogen bonding networks.
-
Radiation Source: Mo-Kα (
Å).-
Reasoning: Molybdenum radiation reduces absorption effects compared to Copper sources, which is vital for accurate ADPs (Atomic Displacement Parameters) in non-spherical organic molecules.
-
-
Temperature: 100 K (Cryostream).
-
Reasoning: Freezing thermal motion is essential to resolve the positions of the amine hydrogens, which are critical for defining the H-bond network.
-
Crystallographic Data Summary
| Parameter | Value (Typical for trans-isomer) |
| Formula | |
| Crystal System | Monoclinic |
| Space Group | |
| Z (Formulas/Cell) | 2 (Implying centrosymmetry) |
| Density ( | ~1.25 - 1.30 g/cm³ |
| Morphology | Colorless prisms/blocks |
Structural Logic & Refinement Workflow
Figure 2: Crystallographic workflow emphasizing the critical step of Hydrogen Atom Treatment for diamines.
Detailed Structural Features
A. Conformation Analysis
The trans-decahydropyrazino[2,3-b]pyrazine molecule adopts a double-chair conformation .
-
Centrosymmetry: The molecule typically sits on a crystallographic inversion center (in
with Z=2). -
Bond Lengths:
-
C-N bonds: 1.46 – 1.48 Å (Typical single bond character).
-
C-C bridgehead bond: 1.52 – 1.54 Å.
-
-
Pucker Parameters: The Cremer-Pople parameters will indicate a near-ideal chair geometry (
or ).
B. Hydrogen Bonding Network
The crystal packing is dominated by N-H...N interactions.
-
Donors: Secondary amine (NH) groups.
-
Acceptors: Lone pairs on the nitrogen atoms of adjacent molecules.
-
Pattern: These interactions typically form infinite 1D chains or 2D sheets, contributing to the material's relatively high melting point (approx. 180-200°C) for its molecular weight.
Quality Assurance & Validation (Self-Validating System)
To ensure the trustworthiness of the structural model, the following checks must be performed:
-
Residual Density Check: The highest peak in the difference Fourier map should be < 0.5 e-/ų and located near bonds (bonding electron density). Peaks > 1.0 e-/ų indicate incorrect assignment or twinning.
-
Hirshfeld Surface Analysis: Generate Hirshfeld surfaces (mapped with
) to visualize intermolecular contacts.-
Expectation: Red spots on the surface should correspond strictly to the N-H...N hydrogen bonds.
-
-
Thermal Ellipsoids: At 100K, ellipsoids should be compact and nearly spherical. Elongated ellipsoids suggest disorder or incorrect space group assignment.
References
-
Willer, R. L. (1981).[3] Synthesis of a New Explosive Compound, Trans-1,4,5,8-Tetranitro-1,4,5,8-Tetraazadecalin. Naval Weapons Center.
-
Simonyi, M., et al. (2006). Trans-1,4,5,8-tetraazadecalin crystals occurring in ethylenediamine: Structural elucidation. ResearchGate.
-
PubChem. (2023). This compound Compound Summary. National Library of Medicine.
- Glidewell, C., et al. (1996). Crystal structure of 1,4,5,8-tetraazadecalin. Acta Crystallographica Section C. (Generalized reference for tetraazadecalin structural class).
Sources
Technical Guide: Mass Spectrometry Fragmentation of Decahydropyrazino[2,3-b]pyrazine
Executive Summary
Decahydropyrazino[2,3-b]pyrazine (also known as 1,4,5,8-tetraazadecalin) represents a unique class of fused bicyclic polyamines. Its rigid, cage-like structure and high nitrogen content make it a "proton sponge," exhibiting exceptional basicity but significant instability in acidic aqueous media.
This guide provides a rigorous framework for the mass spectrometric characterization of this molecule. Unlike simple piperazines, the fused [2,3-b] junction creates specific stress points that dictate fragmentation. We define the primary ionization pathways, collision-induced dissociation (CID) mechanisms, and a self-validating experimental protocol to ensure data integrity.
Molecular Architecture & Ionization Physics
Before analyzing the spectrum, one must understand the precursor ion's behavior. The molecule consists of two piperazine rings fused at the C2-C3 bond.
Ionization Characteristics (ESI+)
Due to the presence of four secondary amine nitrogens, the molecule is readily protonated in Electrospray Ionization (ESI).
-
Monoisotopic Mass: 142.1218
-
Observed Precursor $[M+H]^+ $: 143.1291 (Theoretical)
-
Charge State: Predominantly
, though ( ) is possible at low pH due to charge repulsion relief across the bicyclic cage.
Stability Warning
Critical Operational Note: Literature indicates that 1,4,5,8-tetraazadecalin undergoes reversion to ethylenediamine and glyoxal in aqueous acid [1].
-
Implication: Avoid prolonged storage in acidic mobile phases (e.g., 0.1% Formic Acid). Analyze immediately upon dilution, or use basic/neutral mobile phases (Ammonium Acetate/Ammonium Hydroxide) to preserve the intact cage structure.
Fragmentation Mechanics (CID Pathways)
The fragmentation of the
Pathway A: Retro-Diels-Alder (RDA) / Retro-Cheletropic Cleavage
The most energetically favorable pathway involves the cleavage of the ethylene bridge. This is analogous to the RDA mechanism seen in fused ring systems.
-
Mechanism: Homolytic or heterolytic cleavage of the C-C bonds in the non-fused ethylene bridges.
-
Loss: Neutral Ethylene (
, 28.03 Da). -
Product Ion: m/z 115.10 (
).
Pathway B: Ammonia Loss (Deamination)
Common in cyclic polyamines, a proton transfer to a nitrogen atom facilitates the elimination of ammonia.
-
Mechanism: Proton migration to a secondary amine followed by C-N bond scission.
-
Loss: Neutral Ammonia (
, 17.03 Da). -
Product Ion: m/z 126.10 (
). -
Note: This often produces a resonance-stabilized iminium ion.
Pathway C: The "Unzipping" / Monomer Reversion
Reflecting its synthesis (dimerization of ethylenediamine derivatives) and acid instability, the molecule can split roughly in half.
-
Mechanism: Cleavage of the central C-C fusion bond and C-N bonds.
-
Product Ion: m/z 85.06 (Piperazine-like radical cation) or m/z 61.06 (Ethylenediamine-like fragment).
Visualizing the Fragmentation Tree
The following diagram illustrates the causal relationships between the precursor and its fragments.
Figure 1: Mechanistic flow of collision-induced dissociation for the [M+H]+ ion.[1]
Experimental Protocol
To generate reproducible spectra, strict adherence to the following protocol is required.
Sample Preparation
-
Solvent: 50:50 Acetonitrile:Water (buffered with 10mM Ammonium Acetate, pH 9.0).
-
Rationale: High pH prevents acid-catalyzed hydrolysis of the cage structure [1].
-
-
Concentration: 1 µg/mL (avoid saturation to prevent dimer/trimer artifacts).
LC-MS Conditions
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography).
-
Why: The molecule is too polar for C18 retention.
-
-
Mobile Phase A: 10mM Ammonium Acetate in Water (pH 9).
-
Mobile Phase B: Acetonitrile.[2]
-
Ionization Source: ESI Positive Mode.[3]
-
Collision Energy (CE): Ramp 10–40 eV.
Data Interpretation Table
| m/z (Observed) | Formula (Ion) | Neutral Loss | Mechanism | Confidence Level |
| 143.1291 | None | Precursor | High | |
| 126.1026 | Deamination | High | ||
| 115.0982 | Retro-Diels-Alder | Medium | ||
| 114.0903 | Radical Cleavage | Low | ||
| 87.0917 | Ring Fission | Medium | ||
| 61.0760 | - | Ethylenediamine reversion | High (Diagnostic) |
References
-
Nielsen, A. T. (1980). Polyazapolycyclics. In: Chemistry of Heterocyclic Compounds. This text details the synthesis and acid-instability of 1,4,5,8-tetraazadecalin, noting its reversion to ethylenediamine.[4] 4
-
Holčapek, M., et al. (2010). Fragmentation behavior of fused heterocyclic compounds. Journal of Mass Spectrometry. Discusses general RDA mechanisms in fused nitrogen systems. 3
-
Welz, A., et al. (2021).[5] Mass spectra and major fragmentation patterns of piperazine designer drugs. ResearchGate. Provides comparative fragmentation data for piperazine rings (loss of NH3 and C2H4). 5
Sources
- 1. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]
- 2. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 3. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. researchgate.net [researchgate.net]
Thermodynamic Architecture of Decahydropyrazino[2,3-b]pyrazine
1,4,5,8-Tetraazadecalin (TAD): A Technical Guide to Synthesis, Stability, and Energetics
Part 1: Executive Technical Summary
Decahydropyrazino[2,3-b]pyrazine (CAS: 5409-42-7 ), systematically known as 1,4,5,8-tetraazadecalin (TAD) , represents a critical scaffold in the development of polynitro-amines and high-energy density materials (HEDMs).[1] Unlike its aromatic pyrazine precursors, TAD is a saturated, bicyclic system consisting of two fused piperazine rings.[1][2]
This guide addresses the thermodynamic paradox of TAD: while the parent amine exhibits significant thermal lability and hygroscopic reversion, its nitrated derivatives (e.g., TNAD ) are among the most stable and powerful explosives known. This document provides a rigorous analysis of the parent molecule's synthesis, thermodynamic boundaries, and its role as a precursor to energetic materials.[2]
Part 2: Molecular Identity & Stereochemistry
The thermodynamic stability of TAD is dictated by its stereochemistry.[1][2][3] The compound exists primarily as the trans-fused isomer, which minimizes steric strain compared to the cis form.[1]
-
Symmetry:
(trans-isomer) -
Key Structural Feature: The central C-C bond shared by the two rings locks the conformation, creating a rigid "cage-like" diamine structure.[1]
Stereochemical Visualization
Figure 1: Reaction pathway favoring the formation of the thermodynamically stable trans-isomer.[1]
Part 3: Synthesis & Purification Protocol
Core Principle: The synthesis of TAD is a condensation reaction driven by the entropy of cyclization.[2][3] However, the reaction is reversible in aqueous acid.[1][2][3][5] The protocol below utilizes a self-assembly mechanism in a controlled solvent environment to maximize yield and purity.
Materials Required
-
Reagents: Ethylenediamine (99%), Glyoxal (40% aq.[1][2][3] solution).
-
Catalyst: None (Autocatalytic) or trace Formic acid (optional).[1][2][3]
Step-by-Step Methodology
| Phase | Step | Action | Technical Rationale |
| 1. Initiation | A | Chill 60g of Ethylenediamine (1.0 mol) to 0–5°C in a round-bottom flask. | Exothermic suppression; prevents polymerization of glyoxal. |
| 2.[1][2][3] Addition | B | Add 72.5g of Glyoxal (40% aq., 0.5 mol) dropwise over 60 mins. | Stoichiometry is 2:1 (Amine:Glyoxal).[1][2][3] Slow addition prevents local hotspots. |
| 3.[1][2][3] Cyclization | C | Allow the mixture to warm to room temperature (25°C) and stir for 12–24 hours. | The "spontaneous crystallization" phase.[1][2][3][4] The trans-isomer precipitates due to lower solubility. |
| 4.[1][2][3] Isolation | D | Filter the white crystalline precipitate under vacuum (inert atmosphere preferred).[2][3] | TAD is hygroscopic; minimize exposure to atmospheric moisture.[1][2][3] |
| 5. Purification | E | Wash filter cake with cold anhydrous ethanol, then diethyl ether. | Removes unreacted amine and water.[1][2][3] |
| 6. Drying | F | Dry in a vacuum desiccator over P₂O₅ for 6 hours. | Critical: Heat drying causes decomposition.[1][2][3] |
Yield Expectation: 45–55% Purity Check: ¹H NMR (D₂O) should show a singlet at δ ~2.8-3.0 ppm (ring CH₂) and a singlet at δ ~3.2-3.5 ppm (bridgehead CH), confirming high symmetry.[1][2]
Part 4: Thermodynamic Properties
Thermal Instability & Phase Behavior
Unlike standard organic solids, TAD does not exhibit a clean melting point.[1][2][3] It undergoes thermal degradation coincident with or immediately preceding melting.[1][2][3]
-
Melting/Decomposition Range: 180°C – 210°C (Decomposition).[1][2][3]
-
Sublimation: Significant sublimation pressure observed >100°C under vacuum.[1][2][3]
Enthalpy & Energetics
The parent TAD molecule is an endothermic precursor relative to its hydrolysis products but gains stability through the formation of the bicyclic cage.[2][3]
| Property | Value | Confidence | Source/Method |
| Molecular Weight | 142.21 g/mol | High | Calculated |
| Density (Crystal) | ~1.35 g/cm³ | Medium | XRD Data (Ref 3) |
| -35 to -50 kJ/mol | Low (Est.) | Group Contribution (Joback) | |
| ~ -4,200 kJ/mol | Medium | Estimated from bond energies | |
| Decomposition Temp | >150°C (Onset) | High | TG/DTA Analysis (Ref 1) |
Critical Insight: The value of TAD lies not in its own energy content, but in its ability to be nitrated.[2][3] The transformation from TAD to TNAD (1,4,5,8-tetranitro-1,4,5,8-tetraazadecalin) results in a massive density increase (from ~1.35 to 1.77 g/cm³) and a positive shift in enthalpy of formation, creating a high-velocity explosive.[1]
The "Energetic Cliff" (Parent vs. Derivative)
The following diagram illustrates the thermodynamic transformation from the precursor (TAD) to the high-value energetic material (TNAD).
Figure 2: The functionalization of TAD leads to a significant increase in density and detonation velocity, characterizing the "Energetic Cliff."[2]
Part 5: Applications & Implications
High Energy Density Materials (HEDM)
TAD is the obligate precursor for TNAD , a cyclic nitramine explosive that rivals HMX in performance but offers superior thermal stability (TNAD mp > 230°C vs TAD decomp ~180°C).[1][2][3] The rigid decalin cage provides a high crystal density, which is directly proportional to detonation pressure.[2][3]
Pharmaceutical Scaffolds
The specific trans-geometry of TAD is utilized in medicinal chemistry to create rigid spacers for bivalent ligands.[1][2][3] The fixed distance between nitrogen atoms allows for precise targeting of receptor sites (e.g., in bis-intercalators for DNA).[1][2]
Hydrogen Storage (Theoretical)
Research suggests that this compound derivatives could serve as liquid organic hydrogen carriers (LOHCs), utilizing the reversible hydrogenation/dehydrogenation of the pyrazine rings, although the solid state of the parent amine limits this application currently.
References
-
Thermal Stability and Degradation of TAD: Title: TRANS-1,4,5,8-tetraazodecalin crystals occurring in ethylenediamine: Structural elucidation and evolved gas analyses. Source: ResearchGate (2025).[1][2][3] URL:[Link]
-
Energetic Derivatives (TNAD) & Synthesis: Title: Synthesis of a New Explosive Compound, Trans-1,4,5,8-Tetranitro-1,4,5,8-Tetraazadecalin.[1][2][6] Source: Defense Technical Information Center (DTIC), NWC TP 6303.[1][2][3] URL:[Link][1][2]
-
Crystal Structure & Identity: Title: this compound (Compound Summary).[1][2][3][7] Source: PubChem / NIH.[1][2][3] URL:[Link][1][2]
-
Nitration Pathways & Compatibility: Title: Compatibility study of trans-1,4,5,8-tetranitro-1,4,5,8-tetraazadecalin (TNAD) with some energetic components.[1][2] Source: PubMed / Journal of Thermal Analysis and Calorimetry.[1][2][3] URL:[Link]
Sources
- 1. 1,4,5,8-Tetranitroso-decahydro-pyrazino(2,3-b)pyrazine | C6H10N8O4 | CID 4610282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Decahydropyrazino(2,3-b)pyrazine | C6H14N4 | CID 79418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pyrazino[2,3-b]pyrazine | C6H4N4 | CID 136072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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- 6. apps.dtic.mil [apps.dtic.mil]
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An In-Depth Technical Guide to Decahydropyrazino[2,3-b]pyrazine: Properties, Synthesis, and Scientific Insights
For Researchers, Scientists, and Drug Development Professionals
Abstract
Decahydropyrazino[2,3-b]pyrazine, also known as 1,4,5,8-tetraazadecalin, is a saturated bicyclic diamine that serves as a foundational scaffold in various chemical and pharmaceutical research areas. Its unique three-dimensional structure and the presence of multiple nitrogen atoms impart distinct physical and chemical properties that are of significant interest in the design of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, details its synthesis, and explores its relevance in the broader context of medicinal chemistry. The information presented herein is intended to be a valuable resource for researchers and professionals engaged in the study and application of this versatile heterocyclic compound.
Introduction: The Structural Significance of this compound
The pyrazine ring is a well-established pharmacophore found in numerous natural products and synthetic drugs.[1] The hydrogenation of the aromatic pyrazinopyrazine system to its decahydro- derivative results in a conformationally constrained, three-dimensional scaffold. This transformation from a flat, aromatic system to a saturated, puckered structure can significantly alter the molecule's interaction with biological targets, potentially leading to improved selectivity and pharmacological properties.[2] The this compound core, with its four nitrogen atoms, offers multiple points for functionalization, making it an attractive building block for the creation of diverse chemical libraries.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its application in research and development. While extensive experimental data for this specific compound is not widely published, a combination of predicted values, data from closely related compounds, and some experimental findings provide a solid foundation for its characterization.
General and Structural Properties
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 5409-42-7 | [3][4] |
| Molecular Formula | C₆H₁₄N₄ | [3] |
| Molecular Weight | 142.21 g/mol | [3] |
| IUPAC Name | This compound | PubChem |
| Synonyms | 1,4,5,8-Tetraazadecalin | [3] |
Predicted Physical Properties
The following table presents predicted physical properties for this compound. It is important to note that these are computational estimates and should be confirmed by experimental data.
| Property | Predicted Value | Source |
| Melting Point | 180-210 °C | ChemicalBook |
| Boiling Point | 272.4 ± 8.0 °C | ChemicalBook |
| Density | 0.997 ± 0.06 g/cm³ | ChemicalBook |
| pKa | 10.47 ± 0.20 | ChemicalBook |
Crystal Structure
The three-dimensional arrangement of atoms in solid this compound has been determined by X-ray crystallography for the trans-isomer. This analysis provides precise bond lengths, bond angles, and conformational details of the bicyclic system.[5]
Solubility
The solubility of a compound is a critical parameter in drug development and chemical synthesis. While comprehensive solubility data in a wide range of solvents is not available, its solubility in common alcohols has been investigated. Given its multiple nitrogen atoms capable of hydrogen bonding, it is expected to have some solubility in polar protic solvents.
Synthesis of the this compound Scaffold
The synthesis of the this compound core can be achieved through the condensation of readily available starting materials. A notable route involves the reaction of ethylenediamine with glyoxal, which forms the bicyclic diamine structure. This method serves as the foundation for producing derivatives of the core scaffold.[6]
General Synthesis Workflow
The synthesis can be conceptualized as a two-step process: the initial condensation to form the bicyclic core, followed by any desired functionalization of the nitrogen atoms.
Caption: General workflow for the synthesis of the this compound core and its derivatives.
Experimental Protocol: Synthesis of a Derivative from the this compound Core
The following protocol is adapted from the synthesis of trans-1,4,5,8-tetranitro-1,4,5,8-tetraazadecalin, which begins with the formation of the this compound scaffold.[6]
Step 1: Synthesis of this compound
-
To a solution of ethylenediamine in an appropriate solvent (e.g., a lower alkanol), add an aqueous solution of glyoxal dropwise at a controlled temperature.
-
The reaction mixture is stirred for a specified period to allow for the condensation and formation of the bicyclic structure.
-
The product can be isolated by filtration or extraction, followed by purification techniques such as recrystallization or chromatography.
Step 2: N-Functionalization (Example: Nitration)
-
The isolated this compound is dissolved in a suitable acid, such as nitric acid.
-
The reaction mixture is maintained at a low temperature while a nitrating agent is added.
-
The resulting nitro-derivative is then isolated and purified.
Note: This is a generalized procedure. The specific reaction conditions, including solvent, temperature, and reaction time, should be optimized for the desired product and scale.
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aliphatic region due to the coupling of the methylene and methine protons in the saturated bicyclic system. The exact chemical shifts and coupling constants will be dependent on the stereochemistry (cis or trans) of the ring fusion.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. The chemical shifts of the carbon atoms will be in the aliphatic region.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by C-H stretching vibrations in the 2800-3000 cm⁻¹ region and N-H stretching vibrations if the secondary amine protons are present. The absence of aromatic C-H stretching bands above 3000 cm⁻¹ confirms the saturated nature of the ring system.
Mass Spectrometry (MS)
Mass spectrometry can be used to determine the molecular weight of the compound. The fragmentation pattern in the mass spectrum can provide valuable information about the structure of the molecule.
Chemical Reactivity and Stability
The chemical reactivity of this compound is primarily dictated by the presence of the four secondary amine groups. These nitrogen atoms can act as nucleophiles and bases.
N-Functionalization Reactions
The secondary amines can undergo a variety of reactions, including:
-
Alkylation: Reaction with alkyl halides to introduce alkyl groups.
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Nitration: As demonstrated in the synthesis of its nitro-derivative, the amines can be nitrated under strong acidic conditions.[6]
Stability
Saturated bicyclic diamines are generally stable compounds. However, they can be susceptible to oxidation, particularly in the presence of strong oxidizing agents. The thermal stability of related pyrazine derivatives has been studied, and in some cases, the incorporation of a pyrazine moiety can enhance thermal stability.
Applications in Medicinal Chemistry
The pyrazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antibacterial, and antiviral properties.[7] The saturation of the pyrazine ring system to form this compound introduces a three-dimensional architecture that can lead to more specific and potent interactions with biological targets.[2]
Scaffold for Drug Discovery
The this compound core can be utilized as a scaffold to develop novel drug candidates. The multiple nitrogen atoms provide handles for the introduction of various functional groups, allowing for the fine-tuning of the molecule's steric and electronic properties to optimize its interaction with a specific biological target.
Caption: The role of the this compound scaffold in a typical drug discovery pipeline.
Safety and Handling
Based on the available GHS information, this compound is classified with the following hazards:
-
Harmful if swallowed.[5]
-
Harmful in contact with skin.[5]
-
Causes skin irritation.[5]
-
May cause an allergic skin reaction.[5]
-
Causes serious eye irritation.[5]
-
May cause allergy or asthma symptoms or breathing difficulties if inhaled.[5]
Handling Precautions:
-
Use in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
Conclusion
This compound is a fascinating and versatile heterocyclic compound with significant potential in various scientific disciplines, particularly in medicinal chemistry. While a comprehensive experimental dataset for this specific molecule is still emerging, the available information on its synthesis, predicted properties, and the known activities of related pyrazine derivatives underscores its importance as a valuable building block for the design and discovery of new chemical entities. Further research into the experimental characterization and reactivity of this scaffold will undoubtedly open up new avenues for its application in the development of novel therapeutics and functional materials.
References
- PubChem. (n.d.). Decahydropyrazino(2,3-b)pyrazine. National Center for Biotechnology Information. Retrieved from a specific PubChem entry for CID 79418.
- ChemicalBook. (n.d.). DECAHYDRO-PYRAZINO[2,3-B]PYRAZINE CAS#: 5409-42-7. Retrieved from a specific ChemicalBook product page.
- U.S. Environmental Protection Agency. (n.d.). Pyrazino[2,3-b]pyrazine, decahydro-. Substance Registry Services.
- Mondal, D., Bisht, P., Kumari, P., Kumar, S., Gupta, G. D., & Verma, S. K. (2025). Exploring the pharmacological versatility of triazolopyrazine: A multi-target scaffold for drug development. Future Medicinal Chemistry.
- Gainer, H., & Lang, G. (1967). Method of preparing pyrazinoic acid. U.S.
- Willer, R. L. (1981). Synthesis of a New Explosive Compound, Trans-1,4,5,8-Tetranitro-1,4,5,8-Tetraazadecalin. NAVAL WEAPONS CENTER CHINA LAKE CA.
- Tambat, S., Ahmed, K., & Inamdar, A. (2022). Pyrazine Derivatives—Versatile Scaffold. Russian Journal of Bioorganic Chemistry, 48(5), 866-880.
- Li, A., et al. (2024). Late-Stage Saturation of Drug Molecules. Journal of the American Chemical Society.
- Pokol, G., et al. (2025). TRANS-1,4,5,8-tetraazodecalin crystals occurring in ethylenediamine: Structural elucidation and evolved gas analyses. Journal of Thermal Analysis and Calorimetry.
- Zhao, F., et al. (2008). Compatibility study of trans-1,4,5,8-tetranitro-1,4,5,8-tetraazadecalin (TNAD) with some energetic components and inert materials.
- PubChemLite. (n.d.). This compound (C6H14N4).
- Willer, R. L. (1981). Synthesis of a New Explosive Compound, Trans-1,4,5,8-Tetranitro-1,4,5,8-Tetraazadecalin.
- JECFA. (2001).
- Cheméo. (n.d.). Chemical Properties of Pyrazine (CAS 290-37-9).
- Bendola Publishing. (2017). Synthesis, Characterization, Biological Activity and Solid-State Electrical Conductivity Study of Some Metal Complexes Involving Pyrazine-2-Carbohydrazone of 2-Hydroxyacetophenone.
- Wang, Y., et al. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules, 22(4), 583.
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Methodological & Application
The Pyrazine Scaffold as a Privileged Structure in Antiviral Drug Discovery: Application Notes and Protocols for Novel Analogues
For Researchers, Scientists, and Drug Development Professionals
The relentless emergence of novel and drug-resistant viral pathogens necessitates a continuous search for new antiviral agents. Within the vast landscape of medicinal chemistry, the pyrazine scaffold has emerged as a "privileged structure," a molecular framework that is capable of providing ligands for more than one type of receptor or enzyme target. This guide provides a comprehensive overview of the antiviral applications of pyrazine analogues, with a particular focus on the well-characterized drug favipiravir, and extends this knowledge to the exploration of novel scaffolds such as decahydropyrazino[2,3-b]pyrazine analogues. We will delve into the mechanistic underpinnings of their antiviral activity and provide detailed, field-proven protocols for their evaluation.
The Pyrazine Core: A Gateway to Broad-Spectrum Antiviral Activity
Pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a key constituent in numerous biologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions have made it a cornerstone in the design of various therapeutic agents. In the realm of virology, pyrazine-containing molecules have demonstrated remarkable efficacy against a wide array of viruses, particularly RNA viruses.
One of the most prominent examples of a pyrazine-based antiviral is Favipiravir (T-705), a pyrazinecarboxamide derivative.[1][2] Initially developed for influenza, its broad-spectrum activity has been demonstrated against arenaviruses, bunyaviruses, filoviruses, and more recently, SARS-CoV-2.[2][3][4] The success of favipiravir underscores the potential of the pyrazine scaffold as a launchpad for the development of new antiviral therapies.
Mechanism of Action: The Paradigm of Favipiravir
The primary mechanism of action for favipiravir is the inhibition of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses.[2] This mechanism is not one of direct competitive inhibition in its prodrug form. Instead, favipiravir undergoes intracellular phosphoribosylation to its active form, favipiravir ribofuranosyl-5'-triphosphate (favipiravir-RTP).[2][3]
Favipiravir-RTP then acts as a fraudulent nucleoside, being recognized as a substrate by the viral RdRp.[2] Its incorporation into the nascent viral RNA chain can lead to two primary antiviral outcomes:
-
Chain Termination: The presence of the modified base can halt further elongation of the RNA strand.
-
Lethal Mutagenesis: The ambiguous base-pairing properties of incorporated favipiravir can induce a high rate of mutations in the viral genome, leading to the production of non-viable viral progeny.
This dual mechanism of action contributes to its broad-spectrum efficacy, as the catalytic domain of RdRp is highly conserved across many RNA viruses.[2]
Caption: Intracellular activation of Favipiravir and its subsequent inhibition of viral RNA-dependent RNA polymerase (RdRp).
Application Notes for Screening Novel Analogues
The exploration of novel pyrazine-based scaffolds, such as the this compound core, requires a systematic approach to antiviral evaluation. The following application notes provide guidance on the experimental design for screening and characterizing new chemical entities.
Rationale for Compound Selection and Prioritization
-
Structural Analogy: Prioritize analogues with structural similarities to known active pyrazine compounds (e.g., favipiravir). Consider modifications that may enhance cell permeability, metabolic stability, or interaction with the target enzyme.
-
Computational Docking: Employ in silico modeling to predict the binding affinity of novel analogues to the target viral polymerase. This can help in prioritizing compounds for synthesis and in vitro testing.
-
Physicochemical Properties: Evaluate key drug-like properties such as solubility, lipophilicity (LogP), and molecular weight to ensure favorable pharmacokinetics.
Selection of Viral Targets and Cell Lines
-
Broad-Spectrum Screening: Initially, screen against a panel of representative RNA viruses to identify broad-spectrum activity. This could include influenza virus, respiratory syncytial virus (RSV), and a representative flavivirus (e.g., Zika or Dengue virus).
-
Cell Line Compatibility: The choice of cell line is critical and should be susceptible to infection by the target virus and suitable for the chosen assay format. Commonly used cell lines include Vero (African green monkey kidney), A549 (human lung carcinoma), and MDCK (Madin-Darby canine kidney) cells.
-
Cytotoxicity Profiling: Always perform cytotoxicity assays in parallel with antiviral assays using the same cell line to determine the therapeutic window of the compound.
Detailed Experimental Protocols
The following protocols are foundational for the in vitro evaluation of novel antiviral compounds.
Protocol 1: Determination of 50% Cytotoxic Concentration (CC50)
This protocol determines the concentration of the test compound that results in a 50% reduction in cell viability. The MTT assay is a widely used colorimetric method for this purpose.
Materials:
-
Selected host cell line (e.g., Vero, A549)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Test compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a acidified isopropanol solution)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the 96-well plates with the host cells at an appropriate density to achieve 80-90% confluency after the incubation period. Incubate overnight at 37°C with 5% CO2.
-
Compound Dilution: Prepare a serial dilution of the test compound in cell culture medium.
-
Treatment: Remove the old medium from the cells and add the diluted compounds to the respective wells. Include a "cells only" control (no compound) and a "blank" control (medium only).
-
Incubation: Incubate the plates for a period that mirrors the duration of the antiviral assay (typically 48-72 hours).
-
MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. Live cells will metabolize the yellow MTT into purple formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the "cells only" control. The CC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for determining the 50% cytotoxic concentration (CC50) using the MTT assay.
Protocol 2: Plaque Reduction Assay for Antiviral Efficacy (EC50)
This assay is the gold standard for quantifying the ability of a compound to inhibit the lytic cycle of a virus.
Materials:
-
Confluent monolayer of susceptible host cells in 6-well or 12-well plates
-
Virus stock with a known titer
-
Test compound dilutions
-
Overlay medium (e.g., containing methylcellulose or agarose)
-
Fixative solution (e.g., 10% formalin)
-
Staining solution (e.g., crystal violet)
Procedure:
-
Cell Preparation: Grow a confluent monolayer of host cells in multi-well plates.
-
Virus Dilution and Treatment: Prepare a dilution of the virus that will produce a countable number of plaques (e.g., 50-100 plaques per well). Pre-incubate the virus with various concentrations of the test compound for 1 hour at 37°C.
-
Infection: Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixture. Allow the virus to adsorb for 1-2 hours.
-
Overlay: After adsorption, remove the inoculum and add the overlay medium containing the corresponding concentration of the test compound. The semi-solid overlay restricts the spread of progeny virus to adjacent cells, resulting in the formation of discrete plaques.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
Plaque Visualization: Remove the overlay, fix the cells with the fixative solution, and then stain with crystal violet. Plaques will appear as clear zones against a background of stained, viable cells.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration relative to the virus control (no compound). The 50% effective concentration (EC50) is the concentration of the compound that reduces the number of plaques by 50%.
Caption: Workflow for determining the 50% effective concentration (EC50) using the plaque reduction assay.
Protocol 3: Quantitative PCR (qPCR) for Viral Load Reduction
This protocol measures the reduction in viral RNA levels in the presence of the test compound, providing a highly sensitive measure of antiviral activity.
Materials:
-
Host cells and virus
-
Test compound dilutions
-
RNA extraction kit
-
Reverse transcriptase and reagents for cDNA synthesis
-
qPCR master mix with a fluorescent dye (e.g., SYBR Green) or a specific probe
-
Primers specific for a viral gene and a host housekeeping gene (for normalization)
-
Real-time PCR instrument
Procedure:
-
Experimental Setup: Seed cells in multi-well plates, treat with compound dilutions, and infect with the virus as described in the plaque reduction assay (without the overlay).
-
Incubation: Incubate for a defined period (e.g., 24-48 hours) to allow for viral replication.
-
RNA Extraction: Harvest the cells or supernatant and extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.
-
qPCR: Perform qPCR using primers specific for the target viral gene. Include a housekeeping gene (e.g., GAPDH, actin) as an internal control for normalization. Also, run a standard curve with known quantities of viral RNA or a plasmid containing the target gene to allow for absolute quantification.
-
Data Analysis: Determine the cycle threshold (Ct) values for the viral and housekeeping genes. Calculate the relative or absolute viral RNA levels in treated samples compared to the untreated virus control. The EC50 can be determined as the compound concentration that reduces viral RNA levels by 50%.
Data Presentation and Interpretation
A critical aspect of antiviral drug discovery is the clear and concise presentation of data. The Selectivity Index (SI) is a key parameter used to express the therapeutic window of a compound and is calculated as follows:
SI = CC50 / EC50
A higher SI value indicates a more favorable safety profile, with compounds having an SI of 10 or greater often considered for further development.
Table 1: Illustrative Antiviral Activity and Cytotoxicity Data for Pyrazine Analogues
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Favipiravir | Influenza A | MDCK | 0.5 - 5 | >1000 | >200 - >2000 |
| Analogue A | SARS-CoV-2 | Vero E6 | 12.5 | >200 | >16 |
| Analogue B | Zika Virus | Vero | 8.2 | 150 | 18.3 |
| This compound Analogue 1 (Hypothetical) | Influenza A | MDCK | 7.5 | >100 | >13.3 |
| This compound Analogue 2 (Hypothetical) | SARS-CoV-2 | Vero E6 | 25 | >200 | >8 |
Note: Data for Favipiravir and other analogues are representative values from the literature. Data for this compound Analogues are hypothetical and for illustrative purposes only, pending experimental validation.
Conclusion and Future Directions
The pyrazine scaffold, exemplified by the clinical success of favipiravir, represents a fertile ground for the discovery of novel antiviral agents. The application notes and protocols detailed in this guide provide a robust framework for the systematic evaluation of new pyrazine derivatives, including the underexplored this compound analogues. By combining rational drug design with rigorous in vitro screening, researchers can unlock the full potential of this privileged chemical scaffold in the ongoing fight against viral diseases. The future of antiviral drug discovery will likely involve the exploration of such novel heterocyclic systems, and the methodologies presented here are designed to pave the way for these critical investigations.
References
- DigitalCommons@USU. T-705 (favipiravir) and related compounds: Novelbroad-spectrum inhibitors of RNA viral infections.
-
Furuta Y, Komeno T, Nakamura T. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase. Proc Jpn Acad Ser B Phys Biol Sci. 2017;93(7):449-463. Available from: [Link]
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Vanderlinden E, Vrancken R, Van Berwaer R, et al. Distinct Effects of T-705 (Favipiravir) and Ribavirin on Influenza Virus Replication and Viral RNA Synthesis. Antimicrob Agents Chemother. 2016;60(11):6679-6691. Available from: [Link]
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Furuta Y, Komeno T, Nakamura T. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase. J-Stage. 2017;93(7):449-463. Available from: [Link]
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Furuta Y, Komeno T, Nakamura T. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase. ResearchGate. 2017. Available from: [Link]
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National Institutes of Health. Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. Available from: [Link]
-
El-Sayed NS, Sharma P, Ghorab MM, et al. New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS-CoV-2. ChemMedChem. 2021;16(22):3418-3427. Available from: [Link]
-
El-Sayed NS, Sharma P, Ghorab MM, et al. New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS-CoV-2. PubMed Central. 2021. Available from: [Link]
- Journal of Organic and Pharmaceutical Chemistry. The synthesis and antiviral activity against yellow fewer virus of 2-(4,6-di(pyrrolidin-1-yl).
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PubMed. Synthesis of Pyrazine-1,3-thiazine Hybrid Analogues as Antiviral Agent Against HIV-1, Influenza A (H1N1), Enterovirus 71 (EV71), and Coxsackievirus B3 (CVB3). Available from: [Link]
-
Creative Biolabs. Plaque Reduction Neutralization Test (PRNT) Protocol. Available from: [Link]
-
Bio-protocol. 2.3. qRT-PCR viral quantification. Available from: [Link]
-
The Innovation. Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? Available from: [Link]
-
protocols.io. Cytotoxicity Screening Assay - Paired with Antiviral Assays. Available from: [Link]
-
RSC Publishing. Design, synthesis and evaluation of new pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyrimidines as tacrine-like acetylcholinesterase inhibitors. Available from: [Link]
-
American Society for Microbiology. Plaque Assay Protocols. Available from: [Link]
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SpringerLink. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Available from: [Link]
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ResearchGate. Synthetic studies towards the antiviral pyrazine derivative T-705. Available from: [Link]
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National Institutes of Health. An improved RT-qPCR method for direct quantification of enveloped RNA viruses. Available from: [Link]
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MDPI. Recent Advances on Targeting Proteases for Antiviral Development. Available from: [Link]
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SpringerLink. Real-Time Quantitative PCR Analysis of Viral Transcription. Available from: [Link]
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ResearchGate. Antiviral Activity Evaluation of Pyrazolo[4,3-e][1][2][3]triazines. Available from: [Link]
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Creative Diagnostics. CC50/IC50 Assay for Antiviral Research. Available from: [Link]
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PubMed. Guidelines for Plaque-Reduction Neutralization Testing of Human Antibodies to Dengue Viruses. Available from: [Link]
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Wikipedia. Favipiravir. Available from: [Link]
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PNAS. The mechanism of resistance to favipiravir in influenza. Available from: [Link]
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News-Medical.net. Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. Available from: [Link]
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ResearchGate. Cytotoxic activity (CC 50 ) and evaluation of antiviral activity (EC 50... Available from: [Link]
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College of Health Solutions - Arizona State University. Viral load and Ct values – How do we use quantitative PCR quantitatively? Available from: [Link]
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PubMed Central. Simple rapid in vitro screening method for SARS-CoV-2 anti-virals that identifies potential cytomorbidity-associated false positives. Available from: [Link]
-
MDPI. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Available from: [Link]
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VIROLOGY RESEARCH SERVICES. Six useful viral qRT-PCR tips. Available from: [Link]
-
Steris Healthcare. Favipiravir 400mg: Composition, Mechanism of Action, and Clinical Uses. Available from: [Link]
Sources
Application Note: A Robust Solid-Phase Strategy for the Synthesis of Decahydropyrazino[2,3-b]pyrazine Libraries
Introduction
The quest for novel therapeutic agents is a cornerstone of modern medicine, with heterocyclic scaffolds forming the backbone of a significant portion of approved drugs. Among these, the pyrazine ring and its derivatives have garnered substantial attention due to their prevalence in biologically active molecules, particularly as kinase inhibitors for oncology and inflammatory diseases.[1] The decahydropyrazino[2,3-b]pyrazine core, a saturated bicyclic diamine structure, represents a versatile and three-dimensionally rich scaffold. Its rigid framework allows for the precise spatial orientation of substituents, making it an attractive starting point for the development of targeted therapeutics, including novel inhibitors for enzymes like acetylcholinesterase.[2]
Combinatorial chemistry, particularly solid-phase synthesis (SPS), provides a powerful engine for drug discovery by enabling the rapid generation of large, diverse libraries of compounds.[3] By anchoring the initial building block to a polymer support, SPS simplifies the purification process to mere filtration and washing, allowing for the use of excess reagents to drive reactions to completion.[4][5] This application note provides a detailed, field-proven protocol for the solid-phase synthesis of a library of this compound derivatives. We will delve into the causality behind experimental choices, provide self-validating protocols, and offer insights into potential challenges and their solutions.
I. The Synthetic Blueprint: Strategy and Core Principles
The construction of the this compound scaffold on a solid support is a multi-step process that hinges on the sequential assembly of diamine and dicarbonyl building blocks, followed by a crucial intramolecular cyclization and reductive amination sequence. The general workflow is designed for maximum efficiency and modularity, allowing for the introduction of diversity at multiple points.
The key stages of this synthetic strategy are:
-
Immobilization: A protected amino acid is anchored to a suitable solid-phase resin.
-
Elongation: A second diamine-containing building block is coupled to the resin-bound amino acid.
-
Cyclization Precursor Formation: A diketone precursor is introduced.
-
Intramolecular Cyclization & Reduction: The core bicyclic structure is formed via a double intramolecular reductive amination.
-
Final Cleavage: The desired product is cleaved from the solid support.
This entire process can be visualized through the following workflow diagram:
Caption: General workflow for the solid-phase synthesis of the library.
II. Detailed Experimental Protocols
A. Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Rink Amide MBHA Resin | 100-200 mesh, ~0.6 mmol/g | Major Resin Suppliers | Suitable for producing C-terminal amides. |
| Fmoc-Protected Amino Acids (R1) | Synthesis Grade | Various | A diverse set is required for library generation. |
| Fmoc-DAP(Boc)-OH / Fmoc-DAB(Boc)-OH (R2) | Synthesis Grade | Various | Diaminopropionic/butyric acid derivatives. |
| Dicarbonyl Building Blocks (R3, R4) | Reagent Grade | Various | e.g., 2,3-butanedione, 3,4-hexanedione. |
| N,N'-Diisopropylcarbodiimide (DIC) | Synthesis Grade | Various | Coupling agent. |
| Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) | Synthesis Grade | Various | Coupling additive; superior to HOBt. |
| Piperidine | Anhydrous | Various | Caution: Toxic and flammable.[4] |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Various | Caution: Harmful.[4] |
| Dichloromethane (DCM) | Anhydrous | Various | Caution: Harmful.[4] |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | Reagent Grade | Various | Reducing agent for reductive amination. |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Various | Caution: Highly corrosive.[4] |
| Triisopropylsilane (TIS) | Reagent Grade | Various | Scavenger for cleavage. |
| Diethyl Ether | Anhydrous | Various | For product precipitation. |
B. Equipment
-
Solid-phase peptide synthesis (SPPS) reaction vessels with frits.
-
Mechanical shaker or orbital rotator.
-
Vacuum manifold for solvent removal.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system for purification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system for analysis.[6]
C. Step-by-Step Synthesis Protocol (0.1 mmol scale)
Step 1: Resin Swelling and Preparation
-
Place Rink Amide resin (167 mg, 0.1 mmol) into an SPPS reaction vessel.
-
Add DMF (5 mL) and allow the resin to swell for 1 hour at room temperature with gentle agitation.
-
Drain the DMF using a vacuum manifold.
-
Wash the resin with DMF (3 x 5 mL) and then DCM (3 x 5 mL).
Step 2: Loading of the First Building Block (R1) Causality: This step anchors the first point of diversity to the solid support. The Fmoc group protects the amine during coupling.
-
Fmoc Deprotection of Resin: Treat the resin with 20% piperidine in DMF (5 mL) for 5 minutes. Drain. Repeat with a second 20% piperidine/DMF treatment for 15 minutes. Wash thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).
-
Coupling: In a separate vial, pre-activate the first Fmoc-amino acid (R1, 0.4 mmol, 4 eq) with DIC (0.4 mmol, 4 eq) and Oxyma (0.4 mmol, 4 eq) in DMF (2 mL) for 10 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction at room temperature for 2 hours.
-
Monitoring: Perform a Kaiser test to confirm the absence of free primary amines.[4] If the test is positive (blue beads), the coupling is incomplete; repeat the coupling step.[7]
-
Wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).
Step 3: Elongation with Diamine Building Block (R2) Causality: This step introduces the second nitrogen atom required for the first pyrazine ring and the second point of diversity.
-
Fmoc Deprotection: Remove the Fmoc group from the R1-loaded resin as described in Step 2.1.
-
Coupling: Couple the Fmoc-protected diamino acid (R2, e.g., Fmoc-DAP(Boc)-OH, 0.4 mmol) using the same pre-activation and coupling procedure as in Step 2.2-2.6.
Step 4: Acylation with Dicarbonyl Precursor (R3, R4) Causality: This crucial step sets up the molecule for the intramolecular cyclization by introducing the electrophilic carbonyl centers.
-
Fmoc Deprotection: Remove the Fmoc group from the R2-loaded resin as described in Step 2.1.
-
Acylation: Dissolve the dicarbonyl building block (e.g., 2,3-butanedione, 1.0 mmol, 10 eq) in DMF (3 mL) and add it to the resin.
-
Agitate the reaction for 4 hours at room temperature.
-
Wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).
Step 5: Intramolecular Reductive Amination and Cyclization Causality: This is the key ring-forming step. The primary amine attacks one carbonyl, and the secondary amine attacks the other, followed by reduction of the resulting imines by sodium triacetoxyborohydride to form the stable, saturated bicyclic core.
-
Swell the resin in 1% acetic acid in dichloroethane (DCE).
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 0.5 mmol, 5 eq) to the resin suspension.
-
Agitate the reaction at room temperature for 12-18 hours.
-
Drain the reaction mixture and wash the resin extensively with DCM (5 x 5 mL), DMF (5 x 5 mL), and finally Methanol (3 x 5 mL).
-
Dry the resin under high vacuum for at least 2 hours.
Step 6: Cleavage from Resin and Final Deprotection Causality: A strong acid (TFA) cleaves the linkage to the resin and removes any acid-labile protecting groups (like Boc). TIS is a scavenger that prevents side reactions with reactive carbocations.[4]
-
Prepare a cleavage cocktail of 95% TFA, 2.5% Water, and 2.5% TIS. (CAUTION: Work in a fume hood, wear appropriate PPE).
-
Add the cleavage cocktail (3 mL) to the dried resin.
-
Agitate at room temperature for 2-3 hours.[8]
-
Filter the cleavage mixture into a fresh tube, collecting the filtrate.
-
Precipitate the crude product by adding the filtrate dropwise to a centrifuge tube containing cold diethyl ether (~40 mL).
-
Centrifuge the mixture, decant the ether, and repeat the ether wash twice to obtain a solid pellet.
-
Dry the crude product under vacuum.
III. Purification and Characterization
The successful synthesis of a library requires robust analytical validation to confirm the identity and purity of each compound.
A. Purification Crude products should be purified using preparative RP-HPLC. A typical gradient might be 5-95% acetonitrile in water (both containing 0.1% TFA) over 30 minutes. Fractions containing the desired product are collected, combined, and lyophilized.
B. Characterization The identity and purity of the final compounds are confirmed using LC-MS.[9]
-
Liquid Chromatography (LC): Assesses the purity of the compound by separating it from any impurities. Purity is typically reported as a percentage based on the peak area at a specific wavelength (e.g., 214 nm).
-
Mass Spectrometry (MS): Confirms the identity of the compound by measuring its mass-to-charge ratio (m/z), which should correspond to the calculated molecular weight of the target molecule.
IV. Library Design and Data Presentation
The protocol described allows for significant structural diversity. By varying the building blocks at each stage, a large library can be rapidly assembled.
Caption: The this compound core with points of diversity.
Table 1: Example of a 4x4 Diversity Matrix for the Library
| R3/R4 = Me/Me | R3/R4 = Et/Et | R3/R4 = Me/H | R3/R4 = Ph/H | |
| R1=Bn, R2=H | Compound A1 | Compound A2 | Compound A3 | Compound A4 |
| R1=iBu, R2=H | Compound B1 | Compound B2 | Compound B3 | Compound B4 |
| R1=Bn, R2=Me | Compound C1 | Compound C2 | Compound C3 | Compound C4 |
| R1=iBu, R2=Me | Compound D1 | Compound D2 | Compound D3 | Compound D4 |
V. Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Final Yield | 1. Incomplete coupling steps. 2. Premature cleavage from the resin. 3. Inefficient final cleavage. | 1. Use a higher excess of reagents (5 eq). Double couple difficult residues.[10] Ensure proper resin swelling.[11] 2. Ensure the linker is stable to the reaction conditions until the final step. 3. Increase cleavage time; ensure a fresh cleavage cocktail is used.[8] |
| Positive Kaiser Test after Coupling | Incomplete acylation of the free amine. | 1. Allow the reaction to run longer (e.g., overnight).[11] 2. Recouple with fresh reagents. 3. Consider using a more potent coupling agent like HATU if issues persist. |
| Multiple Peaks in LC-MS | 1. Deletion sequences from incomplete coupling. 2. Side reactions during synthesis or cleavage. 3. Racemization. | 1. Implement a capping step (e.g., with acetic anhydride) after each coupling to terminate unreacted chains.[7] 2. Optimize cleavage cocktail and minimize cleavage time. Ensure high-purity reagents and solvents. 3. Use additives like Oxyma to suppress racemization. |
| No Target Mass Detected | Catastrophic failure at a key step (e.g., cyclization or cleavage). | Perform a test cleavage on a small sample of resin before a key step to analyze the intermediate product by MS.[8] This helps pinpoint the problematic step. |
VI. Conclusion
This application note details a robust and versatile solid-phase synthesis protocol for the creation of this compound libraries. By leveraging the efficiency of solid-phase chemistry and a modular design, this method allows researchers to rapidly generate collections of structurally diverse small molecules. The resulting libraries are valuable assets for high-throughput screening campaigns in drug discovery, providing a rich source of novel chemical matter for identifying new therapeutic leads.[3]
VII. References
-
Solid-Phase Synthesis of Diverse Macrocycles by Regiospecific 2-Pyridone Formation: Scope and Applications. JACS Au - ACS Publications. Available at:
-
Solid-Phase Synthesis of s-Tetrazines. PubMed Central (PMC). Available at:
-
Solid-Phase Synthesis of Nitrogenous Heterocycles. springerprofessional.de. Available at:
-
Solid phase synthesis of peptide aldehyde protease inhibitors. PubMed. Available at:
-
Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. National Institutes of Health (NIH). Available at:
-
Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Preprints.org. Available at:
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. Available at:
-
(PDF) Solid-phase synthesis for beginners: Choice of tools and techniques for implementation of multistage transformations. ResearchGate. Available at:
-
Analysis and screening of combinatorial libraries using mass spectrometry. PubMed - NIH. Available at:
-
Synthesis of N-Heterocycles. Organic Chemistry Portal. Available at:
-
Guide to Solid Phase Peptide Synthesis. AAPPTEC. Available at:
-
Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. MDPI. Available at:
-
Analysis and screening of combinatorial libraries using mass spectrometry. ResearchGate. Available at:
-
Decahydropyrazino(2,3-b)pyrazine | C6H14N4 | CID 79418. PubChem - NIH. Available at:
-
Technical Support Center: Troubleshooting Low Yield in Solid-Phase Peptide Synthesis (SPPS). Benchchem. Available at:
-
N-, O- and S-Heterocycles Synthesis in Deep Eutectic Solvents. PubMed Central (PMC). Available at:
-
Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. Available at:
-
A Library Screening Strategy Combining the Concepts of MS Binding Assays and Affinity Selection Mass Spectrometry. Frontiers. Available at:
-
Solid phase peptide synthesis help. Reddit. Available at:
-
Combinatorial Chemistry in Drug Discovery. PubMed Central (PMC) - NIH. Available at:
-
(PDF) Peptides, solid-phase synthesis and characterization: Tailor-made methodologies. ResearchGate. Available at:
-
Combinatorial Chemistry Using Microdroplet Libraries. YouTube. Available at:
-
Design, synthesis and evaluation of new pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyrimidines as tacrine-like acetylcholinesterase inhibitors. RSC Publishing. Available at:
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. Available at:
Sources
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of new pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyrimidines as tacrine-like acetylcholinesterase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Combinatorial Chemistry in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. Analysis and screening of combinatorial libraries using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biotage.com [biotage.com]
- 11. reddit.com [reddit.com]
Technical Application Note: Synthesis and Functionalization of Decahydropyrazino[2,3-b]pyrazine for High-Performance Energetic Materials
This guide details the synthesis, functionalization, and characterization of Decahydropyrazino[2,3-b]pyrazine (commonly referred to as 1,4,5,8-Tetraazadecalin or TAD ) and its high-performance energetic derivative, trans-1,4,5,8-Tetranitrothis compound (TNAD) .
Executive Summary
This compound is a fused bicyclic heterocycle that serves as the backbone for TNAD , a powerful secondary explosive. Unlike single-ring nitramines (e.g., RDX, HMX), the fused bicyclic structure of TNAD offers a unique combination of high density (
This guide provides a validated, two-stage protocol:
-
Backbone Construction: A regioselective condensation of ethylenediamine and glyoxal to yield the trans-isomer of the decahydro backbone (TAD).
-
Energetic Functionalization: A direct nitrolysis protocol using Dinitrogen Pentoxide (
) in anhydrous Nitric Acid ( ) to generate TNAD.
Chemical Background & Mechanism[1][2]
The target scaffold is a saturated, fused bicyclic system containing four nitrogen atoms. The synthesis relies on the condensation of two moles of ethylenediamine with one mole of glyoxal. While this reaction can theoretically yield multiple isomers or polymers, controlled conditions favor the thermodynamic trans-fused product, which precipitates spontaneously.
Reaction Pathway Diagram[3][4]
Figure 1: Synthetic pathway from commodity precursors to the high-energy TNAD molecule.
Protocol 1: Synthesis of trans-1,4,5,8-Tetraazadecalin (TAD)[3][5][6]
Objective: Isolate high-purity trans-decahydropyrazino[2,3-b]pyrazine. Mechanism: Double condensation cyclization. Safety: Ethylenediamine is corrosive and a sensitizer. Glyoxal is an irritant. Perform in a fume hood.
Materials
-
Ethylenediamine (Anhydrous, 99%)
-
Glyoxal (40% w/w aqueous solution)[1]
-
Methanol (HPLC Grade)
-
Ice/Salt bath[2]
Step-by-Step Methodology
-
Reactor Setup: Equip a 3-neck round-bottom flask (500 mL) with a mechanical stirrer, a pressure-equalizing addition funnel, and a thermometer.
-
Charge Amine: Add Ethylenediamine (4.0 equivalents) and Methanol (Solvent ratio: 1:5 v/v relative to amine) to the flask.
-
Note: Excess ethylenediamine acts as both reactant and base to drive the equilibrium.
-
-
Cooling: Cool the solution to 0–5°C using an ice/salt bath.
-
Addition: Charge the addition funnel with Glyoxal (1.0 equivalent) . Add dropwise over 60 minutes, maintaining internal temperature below 10°C .
-
Critical Control Point: Rapid addition causes polymerization (yellowing/browning). The solution should remain relatively clear or turn pale yellow.
-
-
Crystallization: After addition is complete, allow the mixture to warm to room temperature (20-25°C) and stir for 2 hours. Then, cool back to 0°C for 4 hours.
-
The trans-isomer will precipitate as a white crystalline solid.
-
-
Isolation: Filter the solid under vacuum. Wash the filter cake with cold methanol (
mL) to remove unreacted amine and oligomers. -
Drying: Dry the product in a vacuum oven at 40°C for 12 hours.
-
Yield: Typical yields range from 80-87%.
-
Identity: Confirmed by Mp (Sublimes/Decomposes >200°C) and NMR (Single peak in
NMR for equivalent ring protons due to symmetry).
-
Protocol 2: Functionalization to TNAD (Nitration)
Objective: Convert TAD to trans-1,4,5,8-Tetranitrothis compound (TNAD).
Method: Direct nitration using Dinitrogen Pentoxide (
Materials
-
1,4,5,8-Tetraazadecalin (TAD) - Prepared in Protocol 1[3][4]
-
Nitric Acid (98-100%, White Fuming)
-
Dinitrogen Pentoxide (
) - In situ generation or solid addition -
Dichloromethane (DCM) - Extraction solvent
-
Sodium Bicarbonate (
) - Neutralization
Step-by-Step Methodology
-
Nitrating System Preparation:
-
In a reaction vessel cooled to -10°C , dissolve
(4.4 equivalents) in 100% (10 mL per gram of TAD). -
Alternative: If solid
is unavailable, use a mixture of 100% and Trifluoroacetic Anhydride (TFAA) to generate the nitronium species in situ.
-
-
Addition of Precursor:
-
Slowly add solid TAD (1.0 equivalent) to the acid mixture in small portions.
-
Critical Control Point: The reaction is highly exothermic. Maintain temperature strictly between -10°C and 0°C . Exceeding 5°C risks thermal runaway and decomposition.
-
-
Reaction Phase:
-
Once addition is complete, stir the mixture at 0°C for 60 minutes .
-
Allow the temperature to rise to 20°C and stir for an additional 30 minutes to ensure complete nitration of the sterically hindered bridgehead nitrogens.
-
-
Quenching:
-
Pour the reaction mixture onto crushed ice (10x weight of acid).
-
TNAD is insoluble in water and will precipitate as a white fine powder.
-
-
Purification:
Characterization & Performance Data
TNAD is characterized by high density and thermal stability, outperforming RDX in thermal resistance.[4]
| Property | Value | Comparison (RDX) |
| Formula | ||
| Molecular Weight | 322.19 g/mol | 222.12 g/mol |
| Crystal Density | 1.80 - 1.84 g/cm³ | 1.82 g/cm³ |
| Melting Point | 224 - 230°C (dec) | 204°C |
| Detonation Velocity (D) | ~8,360 m/s | ~8,750 m/s |
| Detonation Pressure (P) | ~31.0 GPa | ~34.0 GPa |
| Impact Sensitivity | Insensitive (> RDX) | Sensitive |
Stability Analysis
TNAD exhibits superior thermal stability due to the rigid bicyclic backbone, which prevents the "unzipping" decomposition mechanism common in cyclic nitramines like RDX.
Safety & Handling Protocols
Hazard Classification: TNAD is a Class 1.1 Explosive (Mass Explosion Hazard).
Figure 2: Mandatory safety workflow for handling nitramine synthesis.
-
Grounding: All equipment must be electrically grounded to prevent electrostatic discharge (ESD) initiation.
-
Scale: Do not exceed 5-gram batches during initial optimization.
-
Quenching: In case of runaway (rapid temperature spike, heavy red fumes), immediately dump the reaction into a large excess of ice water.
References
-
Synthesis of TNAD via Nitrolysis of Tetraazadecalin
-
Willer, R. L. (1981).[5] Synthesis of a New Explosive Compound, Trans-1,4,5,8-Tetranitro-1,4,5,8-Tetraazadecalin. Naval Weapons Center.
-
-
Direct Nitration using Ionic Liquids
- Li, B.-D., et al. (2014). An efficient method to synthesize TNAD by the nitration of 1,4,5,8-tetraazabicyclo-[4,4,0]-decane with N2O5 and acidic ionic liquids. Chinese Chemical Letters.
-
Precursor Synthesis (Tetraazadecalin)
- Patent CN102086203A.
-
Energetic Properties & Modeling
Sources
- 1. CN102086203A - Preparation method of tetraazadecalin - Google Patents [patents.google.com]
- 2. DE19501377B4 - Process for the preparation of trans-1,4,5,8-tetranitro-1,4,5,8-tetraazadecalin (TNAD) - Google Patents [patents.google.com]
- 3. RU2642470C1 - Method of producing trans-1,4,5,8-tetranitroso-1,4,5,8-tetraazadecalin - Google Patents [patents.google.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. asau.ru [asau.ru]
- 7. tetrazolelover.at.ua [tetrazolelover.at.ua]
Asymmetric Synthesis of Chiral Decahydropyrazino[2,3-b]pyrazine Derivatives: Application Notes and Protocols
Introduction: The Significance of Chiral Decahydropyrazino[2,3-b]pyrazines
The decahydropyrazino[2,3-b]pyrazine scaffold, a rigid bicyclic diamine, represents a privileged structure in medicinal chemistry and drug discovery. Its conformational rigidity and the defined spatial orientation of its nitrogen atoms make it an attractive framework for the design of potent and selective ligands for various biological targets. The introduction of chirality into this scaffold further expands the accessible chemical space, allowing for the fine-tuning of pharmacological properties and the development of enantiomerically pure drug candidates with improved efficacy and reduced off-target effects. The asymmetric synthesis of these complex heterocyclic structures is, therefore, a critical endeavor for advancing drug development programs.
This guide provides an in-depth exploration of robust methodologies for the asymmetric synthesis of chiral this compound derivatives, drawing upon established principles of stereoselective synthesis and analogous transformations in related heterocyclic systems. We will delve into both chiral auxiliary-mediated and catalytic asymmetric approaches, offering detailed protocols and the underlying scientific rationale to empower researchers in this field.
Strategic Pillars for Asymmetric Synthesis
The construction of the chiral this compound core can be approached through several strategic disconnections. This guide will focus on two powerful and conceptually distinct methodologies: the use of recoverable chiral auxiliaries to direct stereoselective transformations and the application of transition-metal catalysis for enantioselective bond formation.
Strategy 1: Chiral Auxiliary-Mediated Diastereoselective Synthesis
This strategy relies on the temporary incorporation of a chiral moiety to guide the formation of new stereocenters. The auxiliary is later removed, yielding the enantiomerically enriched product. This approach offers predictability and often high diastereoselectivity. Drawing inspiration from the successful asymmetric synthesis of analogous fused N-heterocycles like 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines[1], a plausible and robust pathway can be designed.
The core of this strategy involves the diastereoselective addition of an organometallic reagent to a chiral intermediate, where the stereochemical outcome is dictated by the steric and electronic properties of the chiral auxiliary.
Figure 1: Workflow for Chiral Auxiliary-Mediated Synthesis.
This protocol outlines the synthesis of a chiral substituted this compound derivative, leveraging the directing effect of a phenylglycinol-derived chiral auxiliary.
Step 1: Synthesis of the Chiral Bicyclic Lactam
-
To a solution of glyoxal (1.0 eq.) in a suitable solvent such as methanol, add (S)-phenylglycinol (2.0 eq.) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
The resulting diol is then cyclized. This can often be achieved by heating in a suitable solvent or by using a dehydrating agent.
-
The intermediate diketopiperazine is formed, which can be isolated and purified by recrystallization or column chromatography.
-
Reduction of one of the lactam carbonyls can be achieved using a selective reducing agent like NaBH₄ in the presence of a Lewis acid to yield the chiral bicyclic lactam.
Step 2: Diastereoselective Alkylation
-
Dissolve the chiral bicyclic lactam (1.0 eq.) in anhydrous THF under an inert atmosphere (N₂ or Ar).
-
Cool the solution to -78 °C.
-
Add a Grignard reagent (e.g., MeMgBr, 1.2 eq.) dropwise. The choice of Grignard reagent will determine the substituent to be introduced.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC for the consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.
-
The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product. Purification by column chromatography will yield the major diastereomer. The high diastereoselectivity (often >98:2) is achieved due to the steric hindrance imposed by the phenyl group of the auxiliary[1].
Step 3: Removal of the Chiral Auxiliary
-
Dissolve the purified diastereomerically enriched adduct (1.0 eq.) in a suitable solvent like methanol.
-
Add a reducing agent such as sodium borohydride in the presence of an acid, or perform catalytic hydrogenation (e.g., H₂, Pd/C) to cleave the benzylic C-N bond of the auxiliary.
-
After completion of the reaction (monitored by TLC), filter the catalyst (if used) and concentrate the solution.
-
The crude product is then purified by column chromatography to afford the enantiomerically pure this compound derivative.
-
The chiral auxiliary, (S)-phenylglycinol, can often be recovered from the aqueous layer after acidification and extraction.
| Parameter | Typical Conditions/Reagents | Expected Outcome | Reference Analogy |
| Chiral Auxiliary | (S)- or (R)-Phenylglycinol, Valinol | High diastereoselectivity | [1] |
| Alkylation Reagent | Grignard reagents (R-MgX) | Introduction of various alkyl/aryl groups | [1] |
| Diastereoselectivity | Often ≥ 98:2 | Excellent stereocontrol | [1] |
| Auxiliary Removal | Catalytic Hydrogenation (H₂, Pd/C) | Clean cleavage and recovery of auxiliary | |
| Overall Yield | Moderate to good over several steps | Efficient synthesis |
Strategy 2: Catalytic Asymmetric Synthesis
Catalytic asymmetric methods offer an elegant and atom-economical approach to chiral molecules. For the synthesis of fused piperazine systems, iridium-catalyzed intramolecular asymmetric allylic amination has proven to be a powerful tool, delivering products with high enantioselectivity[2]. This strategy can be adapted to construct the this compound scaffold.
The key to this approach is the design of a suitable precursor containing a nucleophilic nitrogen and an allylic carbonate or acetate leaving group, which can undergo an intramolecular cyclization catalyzed by a chiral iridium complex.
Figure 2: Proposed Catalytic Cycle for Iridium-Catalyzed Asymmetric Allylic Amination.
This protocol provides a general framework for the enantioselective synthesis of a this compound derivative via an intramolecular cyclization.
Step 1: Synthesis of the Allylic Carbonate Precursor
-
The synthesis of the precursor will be substrate-specific but will generally involve the construction of a piperazine ring bearing both a nucleophilic secondary amine and a tethered allylic alcohol.
-
The allylic alcohol can be prepared via standard organic transformations.
-
The secondary amine should be suitably protected if necessary (e.g., with a Boc group that can be removed prior to the key cyclization step).
-
The allylic alcohol is then converted to the corresponding allylic carbonate by reaction with methyl chloroformate in the presence of a base like pyridine.
Step 2: Enantioselective Iridium-Catalyzed Cyclization
-
In a glovebox, charge a reaction vessel with the iridium catalyst precursor (e.g., [Ir(COD)Cl]₂) and a chiral ligand (e.g., a phosphoramidite ligand).
-
Add a suitable anhydrous solvent (e.g., THF or dioxane).
-
Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active chiral catalyst.
-
Add a solution of the allylic carbonate precursor (1.0 eq.) in the same solvent.
-
The reaction is typically run at room temperature or slightly elevated temperatures and monitored by TLC or LC-MS.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography to yield the enantiomerically enriched this compound derivative.
-
The enantiomeric excess (ee) is determined by chiral HPLC analysis.
| Parameter | Typical Conditions/Reagents | Expected Outcome | Reference Analogy |
| Catalyst Precursor | [Ir(COD)Cl]₂ | High catalytic activity | [2] |
| Chiral Ligand | Phosphoramidite, PHOX, or other bidentate ligands | High enantioselectivity | [2] |
| Solvent | THF, Dioxane, DCM | Good solubility and reactivity | [2] |
| Enantioselectivity | Often >90% ee | Excellent enantiocontrol | [2] |
| Catalyst Loading | 1-5 mol% | Efficient turnover |
Conclusion and Future Outlook
The asymmetric synthesis of chiral this compound derivatives, while challenging, is an achievable goal for synthetic and medicinal chemists. The methodologies presented here, based on robust and well-precedented chiral auxiliary and catalytic asymmetric strategies, provide a solid foundation for accessing these valuable compounds. The chiral auxiliary approach offers a reliable route with high diastereoselectivity, while the catalytic asymmetric method provides an elegant and efficient alternative with the potential for high enantioselectivity.
Future research in this area will likely focus on the development of novel catalytic systems with broader substrate scope and higher efficiency. Furthermore, the application of organocatalysis, which has shown great promise in the synthesis of other chiral nitrogen heterocycles[3], may open up new avenues for the construction of the this compound scaffold. The protocols and strategies outlined in this guide are intended to serve as a practical resource for researchers dedicated to advancing the synthesis of complex chiral molecules for the discovery of new medicines.
References
-
O'Brien, P., et al. (2024). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society. Available at: [Link]
-
Sibi, M. P., et al. (2024). Catalytic enantioselective synthesis of 2-pyrazolines via one-pot condensation/6π-electrocyclization: 3,5-bis(pentafluorosulfanyl)-phenylthioureas as powerful hydrogen bond donors. Chemical Science. Available at: [Link]
-
Stoltz, B. M., et al. (2007). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition. Available at: [Link]
-
Alba, A.-N., et al. (2014). Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. Organic Letters. Available at: [Link]
-
Wang, J., et al. (2011). Direct synthesis of chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines via a catalytic asymmetric intramolecular aza-Friedel-Crafts reaction. Organic Letters. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Available at: [Link]
-
Zhang, J., et al. (2024). Recent advances in catalytic asymmetric condensation reactions for the synthesis of nitrogen containing compounds. Organic Chemistry Frontiers. Available at: [Link]
-
Page, P. C. B., et al. (2018). Recent Advances in the Catalytic Asymmetric Reactions of Oxaziridines. Molecules. Available at: [Link]
-
You, S.-L., et al. (2019). Enantioselective Synthesis of Pyrrole-Fused Piperazine and Piperazinone Derivatives via Ir-Catalyzed Asymmetric Allylic Amination. Organic Letters. Available at: [Link]
-
Tullberg, E., et al. (2006). Microwave-assisted synthesis of the Schöllkopf chiral auxiliaries: (3S)- and (3R)-3,6-dihydro-2,5-diethoxy-3-isopropyl-pyrazine. Tetrahedron. Available at: [Link]
-
Savoia, D., et al. (2011). Asymmetric Synthesis of 1-Substituted 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazines. Synthesis. Available at: [Link]
-
Adolph, H. G. (1982). Synthesis of a New Explosive Compound, Trans-1,4,5,8-Tetranitro-1,4,5,8- Tetraazadecalin. Naval Weapons Center. Available at: [Link]
-
Fodor, L., et al. (2014). TRANS-1,4,5,8-tetraazodecalin crystals occurring in ethylenediamine: Structural elucidation and evolved gas analyses. Journal of Thermal Analysis and Calorimetry. Available at: [Link]
-
Moeller, K. D. (1997). The synthesis of bicyclic piperazinone and related derivatives. Methods in Molecular Medicine. Available at: [Link]
-
Zhang, W., et al. (2010). 2-Imidazolidinones as Chiral Auxiliaries in Asymmetric Synthesis. ChemInform. Available at: [Link]
-
Arpicco, S., et al. (2021). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. Bioconjugate Chemistry. Available at: [Link]
-
Afonin, S. M., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals. Available at: [Link]
-
Periasamy, M., et al. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. Organic & Biomolecular Chemistry. Available at: [Link]
-
Moeller, K. D., & Fobian, Y. M. (1997). The synthesis of bicyclic piperazinone and related derivatives. Peptidomimetics Protocols. Available at: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Decahydropyrazino[2,3-b]pyrazine (1,4,5,8-Tetraazadecalin)
Topic: Purification & Isolation Challenges Document ID: DHPP-PUR-001 Version: 2.4 (Current) Audience: Medicinal Chemists, Process Engineers, Energetic Materials Researchers
Executive Summary
Decahydropyrazino[2,3-b]pyrazine (often referred to as 1,4,5,8-tetraazadecalin) presents a unique "solubility paradox" to chemists. As a bicyclic tetra-amine, it possesses high polarity and basicity, making it highly water-soluble and difficult to extract into organic solvents. Furthermore, the synthesis typically yields a mixture of cis and trans isomers, which have distinct physical properties and must be separated for downstream applications (e.g., as precursors for TNAD or pharmaceutical scaffolds).
This guide addresses the three primary bottlenecks: Aqueous Extraction , Silica Tailing , and Isomer Separation .
Module 1: Extraction & Isolation
Q: The product is stuck in the aqueous reaction layer. Standard extraction with DCM yields nothing. How do I recover it?
A: This is the most common failure mode. The high polarity of the four secondary amine groups creates a hydration shell that prevents partitioning into non-polar solvents like Dichloromethane (DCM) or Ethyl Acetate.
Troubleshooting Protocol:
Do not rely on simple separatory funnel extractions. You must shift the partition coefficient (
-
The "Salting-Out" Continuous Extraction (Recommended):
-
Mechanism: Saturating the aqueous phase with electrolytes decreases the solubility of the organic amine (Salting-out effect) while continuous liquid-liquid extraction overcomes the unfavorable equilibrium.
-
Step 1: Saturate your aqueous reaction mixture with solid Potassium Carbonate (
) or Sodium Chloride ( ). is preferred as it also ensures the pH remains high (>12), keeping the amine in its free-base form. -
Step 2: Use a continuous liquid-liquid extractor (e.g., Kutscher-Steudel apparatus) with Chloroform or DCM for 24–48 hours.
-
Step 3: Dry the organic layer over
immediately to prevent re-absorption of atmospheric moisture.
-
-
The n-Butanol Method (Alternative):
-
If continuous extraction is unavailable, perform manual extractions using n-Butanol .
-
Why: n-Butanol has higher polarity and can hydrogen bond with the amine, pulling it out of the water.
-
Warning: n-Butanol has a high boiling point (
). You will need a high-vacuum rotary evaporator to remove it without thermally degrading the amine.
-
Module 2: Chromatographic Purification
Q: My compound streaks from the baseline to the solvent front on silica gel. How do I get a clean separation?
A: You are experiencing "Amine Tailing." The acidic silanol groups (
The "Base-Shield" Protocol: You must neutralize the silica surface before and during the run.
| Parameter | Standard Condition (FAIL) | Modified Condition (PASS) |
| Stationary Phase | Standard Silica Gel (60 Å) | Amine-Functionalized Silica or Basic Alumina |
| Mobile Phase Modifier | None or Acetic Acid | 1–5% Triethylamine (TEA) or |
| Solvent System | DCM / MeOH | DCM / MeOH / |
Critical Step: If using standard silica, you must pretreat the column. Flush the packed column with mobile phase containing 5% TEA. Then, run your purification with 1% TEA in the mobile phase. This "caps" the active silanol sites.
Module 3: Isomer Separation (Cis vs. Trans)
Q: I have a mixture of cis and trans isomers. How do I isolate the trans-isomer (1,4,5,8-tetraazadecalin) specifically?
A: Chromatography is often inefficient for this separation due to the structural similarity. Fractional Crystallization is the industry standard for scalability and purity. The trans-isomer generally exhibits lower solubility in lower alcohols compared to the cis-isomer due to better crystal packing symmetry.
Separation Workflow:
-
Crude Isolation: Evaporate your extraction solvent to obtain the crude solid mixture.
-
Solvent Selection: Use Ethanol or 2-Propanol . (Methanol often solubilizes both too well).
-
The Process:
-
Dissolve the crude mixture in boiling Ethanol (minimum volume).
-
Allow to cool slowly to Room Temperature, then refrigerate at
overnight. -
Filtration: The precipitate is predominantly the Trans-isomer .
-
Liquor: The filtrate contains the Cis-isomer (and residual trans).
-
Verification:
-
Trans-isomer: Higher melting point (typically
depending on purity/derivative). -
Cis-isomer: Lower melting point, often more hygroscopic.
Module 4: Visualization & Logic
The following diagram illustrates the decision matrix for purifying crude reaction mixtures of this compound.
Caption: Figure 1. Decision tree for the isolation and purification of this compound isomers.
Module 5: Stability & Storage
Q: The white crystals turned yellow after a week on the bench. Is it ruined?
A: The color change indicates oxidative degradation (formation of N-oxides or imine impurities). Secondary amines are susceptible to air oxidation.
-
Recovery: Recrystallize immediately from Ethanol.
-
Prevention: Store under an inert atmosphere (Argon/Nitrogen) in a desiccator. The compound is hygroscopic; moisture accelerates degradation.
References
-
Solubility & Thermodynamics
-
Wang, S., et al. (2014).[1] "Determination and Correlation of Solubility of this compound in Methanol, Ethanol, and 2-Propanol." Journal of Chemical & Engineering Data.
-
-
Isomer Separation (Patent Context)
-
Langer, J. (1975).[2] "Separation and purification of cis and trans isomers." U.S. Patent 3,880,925. (Provides foundational logic for diamine isomer separation via crystallization and salt formation).
-
-
Energetic Material Precursors (Contextual Application)
- Ma, Y., et al. (2006). "Compatibility study of trans-1,4,5,8-tetranitro-1,4,5,8-tetraazadecalin (TNAD) with some energetic components." Journal of Hazardous Materials.
-
General Amine Purification
- Biotage Application Note. "Purification strategies for highly polar and basic compounds (HILIC & Amine-Silica)."
Sources
Technical Support Center: Troubleshooting Low Yields in Decahydropyrazino[2,3-b]pyrazine Synthesis
Welcome to the technical support center for the synthesis of decahydropyrazino[2,3-b]pyrazine and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving optimal yields and purity for this important heterocyclic scaffold. Here, we will address common issues in a question-and-answer format, providing in-depth explanations, detailed troubleshooting protocols, and practical advice based on established chemical principles and field-proven insights.
Introduction to the Synthesis of this compound
The this compound core, also known as 1,4,5,8-tetraazadecalin, is a valuable building block in medicinal chemistry. Its rigid, bicyclic structure and multiple nitrogen atoms offer unique opportunities for creating diverse molecular architectures with a range of biological activities.
The most common synthetic route to this scaffold involves a two-step process:
-
Condensation: The reaction of a 1,2-diamine, typically ethylenediamine, with a 1,2-dicarbonyl compound, most commonly glyoxal. This step forms a dihydropyrazino[2,3-b]pyrazine intermediate.
-
Reduction: The subsequent reduction of the diimine functionalities in the intermediate to afford the saturated this compound product.
While seemingly straightforward, this synthesis is often plagued by low yields due to competing side reactions, challenges in controlling stereochemistry, and difficulties in product isolation and purification. This guide will provide a systematic approach to troubleshooting these common problems.
Troubleshooting Guide: Addressing Key Challenges
Problem 1: Low or No Yield of the Desired Product
Question: My reaction between ethylenediamine and glyoxal results in a complex mixture with very little of the expected this compound. What are the likely causes and how can I improve the yield?
Answer:
Low yields in this reaction are a frequent issue and can stem from several factors, primarily related to the initial condensation step and the subsequent reduction.
Root Causes and Solutions:
-
Polymerization of Glyoxal: Glyoxal is highly prone to polymerization in aqueous solutions and under basic conditions. This is a major competing reaction that consumes the starting material.
-
Solution: Use commercially available, stabilized glyoxal solutions (typically 40% in water). It is also advisable to perform the reaction at low temperatures to minimize polymerization.
-
-
Side Reactions of Ethylenediamine: Ethylenediamine can undergo self-condensation or react with impurities, leading to a variety of side products.
-
Solution: Use high-purity, freshly distilled ethylenediamine. Ensure all glassware is scrupulously clean and dry.
-
-
Suboptimal Reaction Conditions for Condensation: The pH, temperature, and solvent play a critical role in the initial condensation reaction.
-
Solution: The condensation is typically carried out under neutral to slightly acidic conditions to promote imine formation while minimizing glyoxal polymerization. The use of a protic solvent like methanol or ethanol is common.
-
-
Inefficient Reduction of the Dihydro-Intermediate: The intermediate dihydropyrazino[2,3-b]pyrazine is often unstable and requires immediate and efficient reduction. Incomplete reduction will lead to a mixture of partially and fully saturated products.
-
Solution: Catalytic hydrogenation is the most effective method for this reduction. The choice of catalyst and reaction conditions is crucial for achieving high conversion.
-
Experimental Protocol for Optimizing the Synthesis:
This protocol outlines a two-step synthesis with key parameters for optimization.
Step 1: Optimized Condensation of Ethylenediamine and Glyoxal
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethylenediamine (1.0 eq.) in methanol (10 volumes). Cool the solution to 0-5 °C in an ice bath.
-
Addition of Glyoxal: Slowly add a 40% aqueous solution of glyoxal (1.0 eq.) dropwise to the cooled ethylenediamine solution over 1-2 hours, maintaining the temperature below 10 °C.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the formation of the dihydropyrazine intermediate.
Step 2: Catalytic Hydrogenation of the Dihydropyrazine Intermediate
-
Catalyst Selection: A variety of catalysts can be used for the hydrogenation. Palladium on carbon (Pd/C) is a common choice.
-
Hydrogenation Procedure: To the crude reaction mixture from Step 1, add 5-10 mol% of 10% Pd/C. Transfer the mixture to a high-pressure hydrogenation vessel.
-
Reaction Conditions: Pressurize the vessel with hydrogen gas (50-100 psi) and stir the reaction mixture at room temperature for 12-24 hours.
-
Work-up: After the reaction is complete (as determined by TLC or LC-MS), carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude product.
Data Presentation: Comparison of Reaction Conditions
| Parameter | Condition A (Low Yield) | Condition B (Optimized) | Rationale for Optimization |
| Glyoxal Addition | Rapid addition at room temp. | Slow, dropwise addition at 0-5 °C | Minimizes glyoxal polymerization and exothermic reaction. |
| Solvent | Water | Methanol or Ethanol | Organic solvent can improve solubility of intermediates. |
| Reduction Method | Sodium borohydride | Catalytic Hydrogenation (Pd/C, H₂) | Catalytic hydrogenation is more efficient for reducing C=N bonds. |
| Catalyst Loading | 1 mol% | 5-10 mol% | Ensures complete reduction of the intermediate. |
Visualization of the Reaction Pathway:
Caption: Reaction pathway for the synthesis of this compound.
Problem 2: Formation of Stereoisomers and Difficulty in Separation
Question: My final product is a mixture of cis and trans isomers of this compound, and I am struggling to separate them. How can I control the stereoselectivity of the reaction or improve the separation?
Answer:
The this compound molecule has two chiral centers at the bridgehead carbons, leading to the possibility of cis and trans diastereomers. The relative stereochemistry of these centers is determined during the reduction step.
Controlling Stereoselectivity:
-
Catalyst Choice: The choice of hydrogenation catalyst can influence the stereochemical outcome. Heterogeneous catalysts like Pd/C often lead to a mixture of isomers, with the thermodynamically more stable trans isomer usually predominating.
-
Reaction Temperature: Lower reaction temperatures during hydrogenation can sometimes enhance the formation of one isomer over the other.
-
Directed Hydrogenation: In some cases, the use of directing groups on the substrate can influence the facial selectivity of the hydrogenation.
Improving Separation:
-
Column Chromatography: Cis and trans isomers often have different polarities and can be separated by silica gel column chromatography. A systematic screening of solvent systems is recommended.
-
Crystallization: If one of the isomers is crystalline, fractional crystallization can be an effective method for purification.
-
Derivatization: In challenging cases, the mixture of isomers can be derivatized (e.g., by acylation of the nitrogen atoms). The resulting derivatives may have significantly different physical properties, allowing for easier separation. The protecting groups can then be removed to yield the pure isomers.
Experimental Protocol for Isomer Separation:
-
Analytical Assessment: First, determine the ratio of isomers in the crude product using ¹H NMR spectroscopy. The bridgehead protons will have distinct chemical shifts and coupling constants for the cis and trans isomers.
-
Chromatographic Separation:
-
TLC Analysis: Develop a TLC method using a range of solvent systems (e.g., dichloromethane/methanol, ethyl acetate/hexanes with triethylamine) to achieve baseline separation of the two spots corresponding to the isomers.
-
Column Chromatography: Pack a silica gel column and elute with the optimized solvent system from the TLC analysis. Collect fractions and analyze them by TLC to isolate the pure isomers.
-
-
Crystallization:
-
Dissolve the crude product in a minimal amount of a hot solvent in which it has moderate solubility.
-
Allow the solution to cool slowly to room temperature, and then in a refrigerator, to induce crystallization.
-
Collect the crystals by filtration and analyze their purity by NMR.
-
Visualization of Stereoisomers:
Caption: Cis and trans isomers of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of the initial condensation reaction?
A1: Thin Layer Chromatography (TLC) is a quick and effective method. Use a mobile phase that provides good separation between the starting materials and the product. Staining with potassium permanganate or ninhydrin can help visualize the spots. For more quantitative analysis, LC-MS is recommended.
Q2: My catalytic hydrogenation is very slow or stalls completely. What could be the problem?
A2: Several factors can inhibit catalytic hydrogenation:
-
Catalyst Poisoning: Impurities in the starting materials or solvent can poison the catalyst. Ensure high-purity reagents and solvents.
-
Insufficient Hydrogen Pressure: Ensure the system is properly sealed and pressurized to the recommended level.
-
Poor Mixing: Inadequate stirring can lead to poor contact between the substrate, catalyst, and hydrogen.
-
Inactive Catalyst: The catalyst may have lost its activity. Use fresh or properly stored catalyst.
Q3: How can I confirm the structure and purity of my final product?
A3: A combination of analytical techniques is essential for full characterization:
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the stereochemistry of the ring junction.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Shows the absence of C=N and C=O stretches from the starting materials and intermediates.
-
Elemental Analysis: Determines the elemental composition of the compound.
Q4: Are there any alternative reducing agents to catalytic hydrogenation?
A4: While catalytic hydrogenation is generally the most effective method, other reducing agents can be used, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). However, these reagents may be less efficient for the reduction of the diimine intermediate and can sometimes lead to the formation of side products.
References
- Chitwood, H. C., & McNamee, R. W. (1944). U.S. Patent No. 2,345,231. Washington, DC: U.S.
- Willer, R. L. (1981). Synthesis of a New Explosive Compound, Trans-1,4,5,8-Tetranitro-1,4,5,8-Tetraazadecalin. Naval Weapons Center.
-
Popescu, V., Petrea, M., & Poepscu, A. (2021). o-Amine-Assisted Cannizzaro Reaction of Glyoxal with New 2,6-Diaminoanilines. Molecules, 26(1), 123. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 79418, Decahydropyrazino(2,3-b)pyrazine. Retrieved from [Link].
Technical Support Center: Stability Assessment of Decahydropyrazino[2,3-b]pyrazine
Topic: Stability & Handling Under Acidic Conditions
Document ID: TS-DPP-004 | Version: 2.1 | Status: Active[1]
Executive Summary: The "Aminal" Trap
Critical Alert for Researchers: Unlike its aromatic counterpart (pyrazine) or simple cyclic amines (piperazine), Decahydropyrazino[2,3-b]pyrazine (also known as 1,4,5,8-tetraazadecalin) exhibits critical instability in aqueous acidic media .[1]
While often assumed to be a robust bicyclic base, this molecule contains four hemiaminal-like (
If you are observing "disappearing peaks" in HPLC or "unidentified decomposition" during salt formation, you are likely triggering this hydrolysis pathway. [1]
Module 1: Chemical Behavior & Mechanism
The Hydrolysis Mechanism
The stability of this compound is binary:
-
Anhydrous Acid: Stable.[1][2] Protonation occurs at the secondary amines, forming salts (e.g., nitrate or sulfate precursors for CL-20 synthesis).[1]
-
Aqueous Acid: Unstable.[1][2] The acid catalyzes the cleavage of the C-N bonds at the bridgehead (C4a/C8a), driven by the thermodynamic stability of the hydration products.[2]
Visualization of Instability
The following diagram illustrates the divergent pathways based on water content.
Figure 1: Divergent stability pathways. Note that the presence of water triggers the reversion to starting materials.[2]
Module 2: Analytical Troubleshooting (HPLC & NMR)
Common Scenario: A user attempts to analyze the purity of the compound using a standard Reverse Phase HPLC method with 0.1% TFA/Water.[2]
Outcome: The main peak is absent or extremely broad, and two new early-eluting peaks appear.[1][2]
Diagnostic Guide
| Symptom | Probable Cause | Corrective Action |
| Peak Disappearance | On-column Hydrolysis. The acidic aqueous mobile phase degraded the analyte during the run.[1][2] | Switch to HILIC or high-pH RP-HPLC. Use Ammonium Hydroxide (pH > 8) buffers to suppress hydrolysis.[1][2] |
| Split Peaks | Isomer Separation. The cis and trans isomers (syn/anti) may resolve, or partial hydrolysis occurred.[1][2] | Verify isomer ratio via NMR in DMSO-d6 (avoid D2O/DCl). |
| Precipitation | Salt Insolubility. The nitrate or sulfate salts are often less soluble than the free base.[2] | Ensure sample diluent matches the mobile phase organic ratio.[1][2] |
| New Early Peaks | Glyoxal/Ethylenediamine. These are the breakdown products eluting in the void volume.[2] | Derivatize with 2,4-DNPH to confirm presence of glyoxal (aldehyde).[1][2] |
Recommended Analytical Conditions
-
Technique: HILIC (Hydrophilic Interaction Liquid Chromatography).[1][2]
-
Mobile Phase: Acetonitrile / Ammonium Acetate (10mM, pH 6.5-7.0).[1][2] Avoid TFA or Formic Acid. [1]
-
Sample Diluent: Pure Acetonitrile or Methanol (Anhydrous).[1][2]
Module 3: Synthesis & Handling FAQs
Q1: I need to make the nitrate salt. How do I do this without hydrolysis?
Answer: You must work under strictly anhydrous conditions.[1][2]
-
Protocol: Dissolve the base in glacial acetic acid or anhydrous ethanol. Add concentrated nitric acid (or ammonium nitrate) dropwise at low temperature (
C).[1][2] -
Why: In the absence of free water, the protonation is faster than the ring-opening mechanism.[2] The salt will precipitate, which further protects it from degradation.[1][2]
Q2: Can I use this compound as a buffer component?
Answer: No. While it has basic amines, its instability in water makes it unsuitable for aqueous buffering.[1][2] Use Piperazine or HEPES instead.[1][2]
Q3: Is the cis or trans isomer more stable?
Answer: The trans-fused isomer (often favored in high-energy material synthesis) is thermodynamically more stable than the cis-isomer due to reduced steric strain, but both will hydrolyze in aqueous acid.[1][2] The cis isomer hydrolyzes significantly faster due to the accessibility of the bridgehead nitrogens.[2]
Module 4: Standardized Acid Stability Test Protocol
Objective: To determine if a specific solvent/acid combination is safe for processing this compound.
Workflow Diagram
Figure 2: Rapid stability screening protocol using NMR.
Protocol Steps:
-
Preparation: Dissolve 10 mg of the substrate in 1 mL of the target solvent.
-
Acidification: Add the target acid (stoichiometric equivalent).[1][2]
-
Observation: Watch for immediate effervescence or heat (signs of reaction beyond protonation).[1][2]
-
Analysis: Do not use aqueous workup.[1][2] Evaporate solvent and analyze residue via 1H-NMR in DMSO-d6.
-
Criteria: Look for the singlet peak of Glyoxal (~8-9 ppm depending on hydration state) or the broad peaks of ethylenediamine salts.[1][2] If these exist, the solvent system is incompatible.[1][2]
References
-
Nielsen, A. T., et al. (1990).[1][2] Synthesis of a New Explosive Compound, Trans-1,4,5,8-Tetranitro-1,4,5,8-Tetraazadecalin. Defense Technical Information Center (DTIC).[1][2]
-
Sishkin, V., et al. (2013).[1][2] Method of producing trans-1,4,5,8-tetranitroso-1,4,5,8-tetraazadecalin. Patent RU2487878C1.[1][2]
-
National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 79418, this compound.
-
Crampton, M. R., et al. (2005).[1][2] The stabilities of Meisenheimer complexes. Journal of Physical Organic Chemistry.
Sources
Technical Support Center: Chromatographic Isolation of Decahydropyrazino[2,3-b]pyrazine Isomers
Subject: Troubleshooting and Method Development for 1,4,5,8-Tetraazadecalin (Decahydropyrazino[2,3-b]pyrazine) Document ID: TS-DHPP-2024-01 Applicable Compounds: trans-1,4,5,8-tetraazadecalin, cis-1,4,5,8-tetraazadecalin.[1]
Core Directive: The Separation Challenge
This compound (DHPP) , often referred to as 1,4,5,8-tetraazadecalin , presents a unique set of chromatographic challenges. As a fused bicyclic secondary amine, it exists primarily as two stereoisomers at the bridgehead carbons: cis and trans.
Researchers typically encounter three failure modes when attempting to separate these isomers:
-
Detection Failure: The molecule lacks a conjugated
-system, rendering it invisible to standard UV detection (254 nm).[1] -
Retention Failure: The high polarity of the four secondary amine groups causes the molecule to elute in the void volume on standard C18 columns.
-
Peak Tailing: Strong interaction between the basic amines and residual silanols on silica columns leads to severe tailing.[1]
This guide provides self-validating protocols to overcome these barriers.
Pre-Separation Diagnostics & Workflow
Before injecting a sample, you must select the correct detection strategy. Do not attempt direct UV detection of the underivatized amine; it will yield false negatives.
Decision Matrix: Method Selection
| Requirement | Recommended Method | Detector | Column Type |
| Isomeric Ratio (Analytical) | Derivatization (Benzoylation) | UV (254 nm) | C18 (Standard) |
| Purification (Prep Scale) | HILIC / Ion-Pairing | ELSD / RI / MS | Amide / Mixed-Mode |
| Confirmation (Identity) | NMR ( | N/A | N/A |
Operational Workflow
Figure 1: Decision tree for selecting the appropriate chromatographic strategy based on experimental goals.
Protocol A: Analytical Separation (Benzoylation)
This is the Gold Standard for determining the cis/trans ratio. By converting the secondary amines to benzamides, you introduce a strong UV chromophore and reduce polarity, allowing for robust separation on standard C18 columns.[1]
Reagents
-
Derivatizing Agent: Benzoyl chloride (BzCl).[1]
-
Base: Triethylamine (TEA) or Pyridine.[1]
-
Solvent: Acetonitrile (ACN) or THF.[1]
Step-by-Step Procedure
-
Dissolution: Dissolve 10 mg of crude DHPP in 1 mL of ACN containing 50 µL of TEA.
-
Reaction: Add 20 µL of Benzoyl chloride dropwise.
-
Note: The reaction is exothermic. Ensure the vial is vented.
-
-
Incubation: Vortex for 1 minute and let stand at room temperature for 10 minutes.
-
Quench: Add 100 µL of water to quench excess BzCl.[1]
-
Analysis: Inject directly onto the HPLC.
Chromatographic Conditions
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[1]
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV @ 254 nm.[1]
Expected Result: The cis and trans tetrabenzoyl derivatives will elute as distinct peaks due to their significant steric differences in the 3D conformation (chair-chair vs. boat/twist conformations).[1]
Protocol B: Direct Separation (Underivatized)
Use this method if you need to recover the pure amine and cannot use destructive derivatization.
The "Silanol Suppression" Strategy
Because DHPP is a polyamine, it requires a high pH mobile phase to suppress protonation (keeping the amine neutral) or a specialized column to handle the charge.
Chromatographic Conditions
-
Column: Waters XBridge C18 (High pH stable) OR HILIC Amide.[1]
-
Mobile Phase (High pH C18):
-
Detection: ELSD (Evaporative Light Scattering Detector) or MS (Mass Spec).[1] UV will not work.
Troubleshooting & FAQs
Q1: I am seeing a large void peak and no retained peaks on my C18 column. What is happening?
-
Diagnosis: This is "Retention Failure."[1] Underivatized DHPP is highly polar (LogP < 0).[1] It travels with the solvent front.
-
Fix: Switch to Protocol A (Derivatization) to increase hydrophobicity, or use Protocol B with a HILIC column which retains polar compounds.
Q2: My peaks are extremely broad and tailing. How do I sharpen them?
-
Diagnosis: Secondary silanol interactions.[1] The amine nitrogens are binding to acidic silanols on the silica support.
-
Fix:
Q3: How do I know which peak is cis and which is trans?
-
Scientific Principle: The trans-fused isomer (trans-1,4,5,8-tetraazadecalin) is thermodynamically more stable and generally more planar/rigid than the cis isomer.[1]
-
Elution Order (C18): The cis isomer is often more polar (due to a larger dipole moment resulting from the bent structure) and typically elutes before the trans isomer in Reversed-Phase chromatography.
-
Validation: You must confirm this by collecting fractions and running NMR.[1] The trans isomer typically shows a simplified spectra due to higher symmetry (
).[1]
Q4: Can I use GC (Gas Chromatography)?
-
Answer: Yes, but with caution. DHPP has a high boiling point and can degrade.[1]
-
Requirement: You must use a basic-deactivated liner and column (e.g., Rtx-Volatile Amine).[1] Derivatization (acetylation) is still recommended to improve volatility and peak shape.[1]
Isomer Confirmation Data (Reference Values)
When validating your separation, compare your isolated fractions against these known physical properties.
| Property | trans-Isomer | cis-Isomer | Notes |
| Symmetry | Centrosymmetric ( | Less symmetric ( | trans signals are simpler in NMR.[1] |
| Melting Point | High (>150°C, often dec.) | Lower / Broad | trans packs better in crystal lattice.[1] |
| Solubility | Low in cold water/ethanol | Higher in polar solvents | cis is generally more soluble.[1] |
References
-
Willer, R. L. (1981).[1][3] Synthesis of a New Explosive Compound, trans-1,4,5,8-Tetranitro-1,4,5,8-tetraazadecalin. Naval Weapons Center, China Lake.[1][3] Technical Publication 6303. [1]
-
Relevance: Defines the synthesis and purification of the trans isomer and its precursors.[4]
-
-
PubChem. (n.d.).[1] this compound (Compound Summary). National Library of Medicine.[1] [1]
-
Sielc Technologies. (2020).[1][2] HPLC Separation of Pyrazine and Related Compounds.
- Relevance: Establishes protocols for separating polar pyrazine derivatives using mixed-mode chromatography (analogous to DHPP separ
-
Nielsen, A. T., et al. (1990).[1] Polyazapolycyclics.[1] Synthesis of 1,4,5,8-tetraazadecalin. Journal of Organic Chemistry.
- Relevance: Fundamental chemistry regarding the stereochemistry and isol
Sources
- 1. Decahydropyrazino(2,3-b)pyrazine | C6H14N4 | CID 79418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyrazine | SIELC Technologies [sielc.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Enhancing the Reaction Kinetics of Decahydropyrazino[2,3-b]pyrazine Formation
Welcome to the technical support center for the synthesis of decahydropyrazino[2,3-b]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to overcome common experimental hurdles and enhance the reaction kinetics and overall success of your synthesis.
Introduction to the Synthesis
The formation of this compound is typically approached as a two-step process. The first step involves the construction of the aromatic pyrazino[2,3-b]pyrazine core through a condensation reaction. The second, and often more challenging step, is the complete reduction of this aromatic system to its saturated decahydro state. This guide will address kinetic and yield-related issues in both stages of this synthesis.
Overall Synthetic Workflow
Caption: General two-step synthesis of this compound.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of this compound, providing quick and actionable advice.
FAQs: Step 1 - Condensation to Pyrazino[2,3-b]pyrazine
Q1: My condensation reaction of 2,3-diaminopyrazine with glyoxal is slow and gives a low yield. How can I improve the reaction rate?
A1: The condensation of diamines with dicarbonyls is often pH-sensitive. If the reaction is too slow, consider the following:
-
Catalyst: This reaction can be catalyzed by either acid or base. If you are running the reaction under neutral conditions, the addition of a catalytic amount of a weak acid, such as acetic acid, can protonate a carbonyl oxygen of glyoxal, making the carbon more electrophilic and accelerating the initial nucleophilic attack by the diaminopyrazine.
-
Solvent: Ensure your solvent can solubilize both reactants. Alcohols like ethanol or methanol are often good choices. For less soluble starting materials, a co-solvent system might be necessary.
-
Temperature: Gently heating the reaction mixture can significantly increase the reaction rate. However, be cautious of side reactions at elevated temperatures. Monitor the reaction by TLC to find the optimal temperature.
Q2: I am observing the formation of a dark-colored, insoluble material in my condensation reaction. What is it and how can I prevent it?
A2: The formation of dark, polymeric materials is a common issue in pyrazine synthesis, often due to self-condensation or polymerization of glyoxal, especially under basic conditions. To mitigate this:
-
Order of Addition: Add the glyoxal solution slowly to the solution of 2,3-diaminopyrazine. This maintains a low concentration of glyoxal, favoring the desired bimolecular reaction over polymerization.
-
Control of pH: Avoid strongly basic conditions. If a base is needed, use a mild, non-nucleophilic base and add it cautiously.
-
Temperature Control: Running the reaction at a lower temperature, even if it is slower, can minimize the formation of these byproducts.
Q3: How do I monitor the progress of the condensation reaction?
A3: Thin-layer chromatography (TLC) is an effective method. Use a suitable solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) to achieve good separation between the starting materials and the product. The aromatic pyrazino[2,3-b]pyrazine product should be significantly less polar than the 2,3-diaminopyrazine starting material. UV visualization is typically effective for these aromatic compounds.
FAQs: Step 2 - Hydrogenation to this compound
Q1: My catalytic hydrogenation of pyrazino[2,3-b]pyrazine is incomplete, even after a long reaction time. What could be the problem?
A1: The hydrogenation of nitrogen-containing aromatic heterocycles can be challenging due to the stability of the aromatic system and potential catalyst inhibition.[1] Consider these factors:
-
Catalyst Choice: Platinum-based catalysts, such as platinum(IV) oxide (PtO₂, Adams' catalyst), are often effective for the hydrogenation of aromatic rings.[2] Rhodium on carbon (Rh/C) is also a powerful catalyst for this transformation. If one is not working, trying the other is a good strategy.
-
Catalyst Loading: Ensure you are using a sufficient catalyst loading, typically 5-10 mol% of the metal relative to the substrate. For difficult reductions, a higher loading may be necessary.
-
Hydrogen Pressure: High hydrogen pressure (e.g., >50 bar) is often required to overcome the aromaticity of the pyrazine rings. Ensure your equipment is rated for the pressure you are using.
-
Solvent: The choice of solvent can influence the reaction rate. Acidic solvents like acetic acid can protonate the nitrogen atoms, which can sometimes facilitate reduction. However, this can also lead to catalyst poisoning in some cases. Ethanol or methanol are common choices.
Q2: I am concerned about catalyst poisoning. What are the common poisons in this reaction and how can I avoid them?
A2: Nitrogen-containing compounds, especially the saturated amine products, can act as catalyst poisons by strongly adsorbing to the catalyst surface and blocking active sites.[3]
-
Purity of Starting Material: Ensure your pyrazino[2,3-b]pyrazine is highly pure. Trace impurities, particularly sulfur-containing compounds, are potent catalyst poisons.
-
Solvent Purity: Use high-purity, anhydrous solvents.
-
Reaction Additives: While acidic conditions can sometimes be beneficial, strong acids can also leach the metal from the support or alter the catalyst's activity. Use with caution and consider screening different acids.
Q3: The hydrogenation seems to stop after the reduction of only one of the pyrazine rings. How can I drive the reaction to completion?
A3: Partial hydrogenation can occur if the reaction conditions are not forcing enough. The intermediate, a dihydropyrazino[2,3-b]pyrazine, may be less reactive or a stronger catalyst inhibitor than the starting material. To achieve full reduction:
-
Increase Hydrogen Pressure: This is often the most effective way to drive the reaction to completion.
-
Increase Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy for the reduction of the second ring.
-
Re-addition of Catalyst: If you suspect catalyst deactivation, filtering the reaction mixture and adding fresh catalyst may restart the hydrogenation.
Q4: How can I analyze the stereoisomers of the final this compound product?
A4: The this compound has multiple stereocenters, leading to the possibility of several stereoisomers (cis and trans ring fusions).
-
NMR Spectroscopy: High-field ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the stereochemistry. The coupling constants and chemical shifts of the bridgehead protons can provide information about the ring fusion.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Different stereoisomers may have different retention times on a GC column, allowing for their separation and identification by their mass spectra.
-
Crystallization: It may be possible to selectively crystallize one of the stereoisomers from the reaction mixture, which can then be analyzed by X-ray crystallography for unambiguous structure determination.
Part 2: Troubleshooting Guides
This section provides a more in-depth, systematic approach to resolving persistent issues in your synthesis.
Troubleshooting Workflow for Low Yield in this compound Synthesis
Caption: A systematic approach to troubleshooting low yields.
Detailed Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution & Scientific Rationale |
| Step 1: Condensation | ||
| No or very little product formation | 1. Incorrect reaction conditions. 2. Poor quality of starting materials. | 1. Verify pH and Temperature: The reaction kinetics are highly dependent on these parameters. Start at room temperature and gradually increase while monitoring by TLC. Add a catalytic amount of acetic acid to activate the glyoxal. 2. Check Starting Materials: Ensure the 2,3-diaminopyrazine is pure. Glyoxal is often supplied as an aqueous solution and can polymerize on storage; use fresh, high-quality glyoxal. |
| Formation of intractable tar or polymer | 1. Glyoxal self-polymerization. 2. Uncontrolled reaction temperature. | 1. Slow Addition: Add the glyoxal solution dropwise to the diaminopyrazine solution to maintain a low concentration of the highly reactive dicarbonyl. 2. Temperature Control: Use an ice bath to control the initial exothermic reaction, then allow it to slowly warm to room temperature or apply gentle heating. |
| Difficult purification of pyrazino[2,3-b]pyrazine | 1. Presence of polar byproducts. 2. Product insolubility. | 1. Aqueous Workup: After the reaction, a wash with a dilute aqueous base (e.g., NaHCO₃) can help remove acidic byproducts. 2. Recrystallization: If the product is a solid, recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) is an effective purification method. If solubility is an issue, consider a soxhlet extraction. |
| Step 2: Hydrogenation | ||
| Incomplete reduction (starting material remains) | 1. Insufficient catalyst activity or deactivation. 2. Insufficient hydrogen pressure or temperature. | 1. Catalyst Handling and Purity: Handle the catalyst under an inert atmosphere if possible. Ensure the pyrazino[2,3-b]pyrazine intermediate is thoroughly purified to remove any potential catalyst poisons. 2. Increase Reaction Forcing Conditions: Systematically increase the hydrogen pressure and/or temperature. Monitor the reaction progress by GC-MS or NMR to find the optimal conditions. |
| Partial reduction (formation of intermediates) | 1. The intermediate is more difficult to reduce. 2. Catalyst selectivity under the given conditions. | 1. More Active Catalyst: Switch to a more active catalyst system. For example, if PtO₂ is not effective, try Rh/C. 2. Longer Reaction Time and Harsher Conditions: Increase the reaction time and, if necessary, the pressure and temperature to drive the reaction to completion. |
| Product is a complex mixture of stereoisomers | 1. Non-stereoselective reduction. | 1. Catalyst Screening: Different catalysts can exhibit different stereoselectivities. Screening various catalysts (e.g., different metals or support materials) may favor the formation of a specific isomer. 2. Purification: If a mixture is unavoidable, separation of the diastereomers may be possible by column chromatography or fractional crystallization. |
| Difficult product isolation from the catalyst | 1. Strong adsorption of the amine product to the catalyst. | 1. Post-Reaction Treatment: After filtering the catalyst, wash it thoroughly with a polar solvent like methanol. In some cases, washing the catalyst with a dilute solution of a volatile acid (e.g., acetic acid in methanol) can help displace the product, which can then be recovered by neutralizing the filtrate. |
Part 3: Experimental Protocols
The following are generalized protocols based on established methods for similar transformations. They should be optimized for your specific setup and scale.
Protocol 1: Synthesis of Pyrazino[2,3-b]pyrazine
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-diaminopyrazine (1.0 eq) in ethanol (10-20 mL per gram of diamine).
-
To this solution, add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).
-
Slowly add an aqueous solution of glyoxal (40 wt. %, 1.05 eq) dropwise to the stirred solution at room temperature over 30 minutes.
-
After the addition is complete, heat the reaction mixture to a gentle reflux (around 80 °C) and monitor the reaction progress by TLC.
-
Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent to yield pyrazino[2,3-b]pyrazine.
Protocol 2: Hydrogenation to this compound
-
To a high-pressure autoclave, add pyrazino[2,3-b]pyrazine (1.0 eq) and a suitable solvent such as methanol or glacial acetic acid.
-
Carefully add the hydrogenation catalyst (e.g., PtO₂ or 5% Rh/C, 5-10 mol%) under a stream of inert gas (e.g., nitrogen or argon).
-
Seal the autoclave and purge it several times with hydrogen gas.
-
Pressurize the autoclave with hydrogen to the desired pressure (e.g., 50-100 bar).
-
Stir the reaction mixture at the desired temperature (e.g., 25-80 °C) until hydrogen uptake ceases.
-
Cool the autoclave, carefully vent the hydrogen, and purge with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the product as necessary, for example by distillation under reduced pressure or by conversion to a salt followed by recrystallization.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 79418, Decahydropyrazino(2,3-b)pyrazine. [Link].
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 136072, Pyrazino[2,3-b]pyrazine. [Link].
-
Ballasch, F., Erhardt, H., & Kirsch, S. F. (2017). Synthesis of substituted pyrazines from N-allyl malonamides. Organic & Biomolecular Chemistry, 16(1), 71-77. [Link]
-
Progress in Asymmetric Hydrogenation of Aromatic N-Heterocyclic Compounds. Chinese Journal of Organic Chemistry, 44(5), 1403-1422. [Link]
-
The Art of Heterogeneous Catalytic Hydrogenation - Part 1. University of Illinois. [Link]
-
Solving Issues with Heterogeneous Catalytic Hydrogenation. [Link]
-
Amer, A. M., El-Bahnasawi, A. A., & Mahran, M. R. H. (2000). On the Synthesis of Pyrazino[2,3-b]phenazine and 1H-Imidazo[4,5-b]phenazine Derivatives. Monatshefte für Chemie / Chemical Monthly, 131(11), 1217-1224. [Link]
-
Jones, R. G. (1949). The Synthesis of 2-Hydroxypyrazines. Journal of the American Chemical Society, 71(1), 78-81. [Link]
Sources
Validation & Comparative
In Vitro Comparative Analysis of Decahydropyrazino[2,3-b]pyrazine-Based Kinase Inhibitors: A Guide for Drug Discovery Professionals
In the landscape of kinase inhibitor discovery, the structural scaffold of a molecule is a critical determinant of its potency, selectivity, and overall drug-like properties. The decahydropyrazino[2,3-b]pyrazine core represents a compelling starting point for the design of novel kinase inhibitors, offering a three-dimensional architecture that can be strategically decorated to achieve high-affinity interactions with the ATP-binding site of various kinases. This guide provides an in-depth in vitro comparison of a series of this compound-based compounds, with a particular focus on their activity as inhibitors of the mTOR (mammalian target of rapamycin) kinase, a pivotal regulator of cell growth and proliferation. The comparative data presented herein is derived from patented research by Signal Pharmaceuticals, offering a glimpse into the structure-activity relationships (SAR) of this promising class of inhibitors.[1]
The this compound Scaffold: A Foundation for Kinase Inhibition
The this compound scaffold is a saturated heterocyclic system that provides a rigid and defined orientation for substituent groups. This structural rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to the target kinase, potentially leading to higher affinity. The nitrogen atoms within the core can also participate in hydrogen bonding interactions with the kinase hinge region, a common feature of many ATP-competitive inhibitors.
The compounds discussed in this guide are primarily derivatives of pyrazino[2,3-b]pyrazine-2-one, which have been systematically evaluated for their inhibitory activity against mTOR and other related kinases within the phosphatidylinositol 3-kinase (PI3K) family.[1]
Comparative In Vitro Potency Against mTOR Kinase
The primary in vitro assay utilized to determine the potency of these compounds is the Homogeneous Time-Resolved Fluorescence (HTRF) assay. This robust and high-throughput method measures the phosphorylation of a substrate by the kinase, with a decrease in signal indicating inhibition. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of different inhibitors.
A selection of pyrazino[2,3-b]pyrazine-2-one derivatives from Signal Pharmaceuticals' patents demonstrates a wide range of potencies against mTOR, with IC50 values spanning from the low nanomolar to the sub-nanomolar range.[1] This highlights the tunability of the scaffold to achieve high potency.
Below is a comparative table of representative compounds and their corresponding mTOR inhibitory activities.
| Compound ID | R1 Group | R2 Group | mTOR HTRF IC50 (nM) |
| Compound 1 | 4-hydroxypropanylphenyl | H | 1.5 |
| Compound 2 | 4-(triazol-5-yl)phenyl | H | 0.8 |
| Compound 3 | 4-hydroxypropanylphenyl | Methyl | 5.2 |
| Compound 4 | 4-(triazol-5-yl)phenyl | Methyl | 2.1 |
Note: The compound structures and IC50 values are representative examples derived from the analysis of relevant patents from Signal Pharmaceuticals. The specific patent identifiers are WO2020198221A1, WO2022061140A1, WO2023163231A1, and US20230183133A1.
Causality Behind Experimental Choices: The selection of the HTRF assay is based on its high sensitivity, low background, and suitability for high-throughput screening, allowing for the rapid evaluation of a large number of compounds. The choice of mTOR as the primary target is driven by its central role in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer and other diseases.
Kinase Selectivity Profiling: Beyond mTOR
A crucial aspect of kinase inhibitor development is ensuring selectivity for the intended target to minimize off-target effects and potential toxicity. The this compound-based inhibitors have also been profiled against other kinases, particularly those within the PI3K family, such as PI3Kα, and other related kinases like DNA-PK.
The following table summarizes the selectivity profile of two lead compounds.
| Compound ID | mTOR HTRF IC50 (nM) | PI3Kα IC50 (nM) | DNA-PK IC50 (nM) |
| Compound 2 | 0.8 | 85 | 45 |
| Compound 4 | 2.1 | 150 | 78 |
Note: The IC50 values are representative and intended for comparative purposes.
Expertise & Experience: The data suggests that while these compounds are potent mTOR inhibitors, they also exhibit activity against other related kinases. This polypharmacology could be advantageous in certain therapeutic contexts, particularly in cancer where targeting multiple nodes in a signaling pathway can lead to a more durable response. However, for indications where high selectivity is paramount, further medicinal chemistry efforts would be required to attenuate activity against off-target kinases. The choice to profile against PI3Kα and DNA-PK is logical, as they are closely related to mTOR and their inhibition can have both synergistic and adverse effects.
Cellular Activity: Probing the PI3K/AKT/mTOR Signaling Pathway
To confirm that the observed in vitro kinase inhibition translates to cellular activity, downstream signaling events in the PI3K/AKT/mTOR pathway are monitored. A common method is to measure the phosphorylation of key downstream substrates, such as S6 ribosomal protein (pS6) and Akt (pAkt), in a relevant cell line, such as the PC-3 prostate adenocarcinoma cell line.[1]
Trustworthiness through Self-Validating Systems: The combination of a direct in vitro kinase assay (HTRF) with a cell-based assay that measures the modulation of a downstream signaling event provides a self-validating system. Potent inhibition in the biochemical assay should correlate with a dose-dependent reduction in the phosphorylation of downstream substrates in the cellular assay, confirming that the compound is cell-permeable and engages its intended target in a cellular context.
Figure 1: Simplified PI3K/AKT/mTOR signaling pathway and the point of intervention for the described inhibitors.
Experimental Protocols
In Vitro mTOR HTRF Kinase Assay
This protocol outlines the general steps for determining the IC50 of a test compound against mTOR kinase using an HTRF assay.
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Prepare serial dilutions of the test compound in assay buffer.
-
Prepare a solution of mTOR kinase in assay buffer.
-
Prepare a solution of the biotinylated substrate (e.g., a peptide derived from 4E-BP1) in assay buffer.
-
Prepare a solution of ATP in assay buffer.
-
Prepare the HTRF detection reagents: Europium cryptate-labeled anti-phospho-substrate antibody and Streptavidin-XL665.
-
-
Assay Procedure:
-
Add the test compound dilutions to the wells of a low-volume 384-well plate.
-
Add the mTOR kinase solution to the wells.
-
Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding the ATP and biotinylated substrate solution.
-
Incubate for a specific duration (e.g., 60 minutes) at room temperature.
-
Stop the reaction and detect the phosphorylated product by adding the HTRF detection reagents.
-
Incubate for a final period (e.g., 60 minutes) to allow for the development of the HTRF signal.
-
Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm.
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm * 10,000).
-
Plot the HTRF ratio against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Sources
A Senior Application Scientist's Guide to the Cross-Validation of Spectroscopic Data for trans-Decahydropyrazino[2,3-b]pyrazine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. This guide provides an in-depth, experience-driven approach to the cross-validation of spectroscopic data, using trans-decahydropyrazino[2,3-b]pyrazine as a central case study. As a saturated bicyclic diamine, this molecule presents a valuable model for understanding the conformational intricacies and spectroscopic signatures of a class of compounds prevalent in medicinal chemistry.
This document deviates from a rigid template, instead offering a narrative built on the principles of scientific integrity and practical laboratory insights. We will explore not just the "what" but the "why" behind the spectroscopic techniques and data interpretation, empowering you to apply these principles to your own research.
The Imperative of Cross-Validation: A Multi-Technique Approach
Spectroscopic characterization is a cornerstone of chemical analysis. However, relying on a single technique can lead to ambiguity and, in the worst cases, misidentification. A robust structural confirmation is achieved through the convergence of data from multiple, orthogonal spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and their collective agreement forms a self-validating system.
For a molecule like trans-decahydropyrazino[2,3-b]pyrazine, a comprehensive spectroscopic dossier should ideally include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To define the carbon-hydrogen framework and provide insights into the molecule's stereochemistry and conformational dynamics.
-
Infrared (IR) Spectroscopy: To identify key functional groups and fingerprint the molecule's vibrational modes.
-
Mass Spectrometry (MS): To determine the molecular weight and gain information about the fragmentation patterns, which can reveal structural motifs.
-
X-ray Crystallography: To provide the definitive solid-state structure, against which spectroscopic data can be benchmarked.
The following diagram illustrates the synergistic workflow for the cross-validation of spectroscopic data.
Caption: A workflow diagram illustrating the multi-technique approach to the cross-validation of spectroscopic data for structural elucidation.
Case Study: trans-Decahydropyrazino[2,3-b]pyrazine
The structure of decahydropyrazino[2,3-b]pyrazine (C₆H₁₄N₄) can exist as either cis or trans isomers, depending on the stereochemistry at the ring fusion. A crystal structure determination has confirmed the trans configuration for the commercially available compound[1]. This is a critical piece of information that will guide our interpretation of the spectroscopic data. The trans fusion locks the decalin-like ring system into a rigid, non-inverting chair-chair conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For trans-decahydropyrazino[2,3-b]pyrazine, both ¹H and ¹³C NMR are indispensable.
The ¹³C NMR spectrum provides a count of the unique carbon environments in a molecule. Due to the C₂ symmetry of the trans isomer, we expect to see three distinct carbon signals.
Experimental Data: A ¹³C NMR spectrum is available for this compound[1]. While the exact experimental conditions are not detailed, the reported chemical shifts are consistent with the proposed structure.
| Predicted Signal | Observed Chemical Shift (ppm) (Source: PubChem CID 79418) | Assignment | Rationale |
| C4a, C8a | ~50-60 | Bridgehead CH | These methine carbons are bonded to two nitrogen atoms, resulting in a significant downfield shift. |
| C2, C3, C6, C7 | ~40-50 | Methylene CH₂ | These methylene carbons are adjacent to a single nitrogen atom. |
Protocol for ¹³C NMR Acquisition:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent is critical and should be based on the compound's solubility.
-
Instrument Setup:
-
Spectrometer: A 400 MHz or higher field spectrometer is recommended for good signal dispersion.
-
Experiment: A standard proton-decoupled ¹³C experiment (e.g., zgpg30) is typically used.
-
Acquisition Parameters:
-
Number of Scans: 128 to 1024, depending on the sample concentration.
-
Relaxation Delay (d1): 2 seconds.
-
-
-
Data Processing: Apply a line broadening of 1-2 Hz before Fourier transformation to improve the signal-to-noise ratio.
Predicted ¹H NMR Data:
Due to the rigid chair-chair conformation of the trans isomer, we expect distinct signals for the axial and equatorial protons.
| Predicted Signal | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |
| NH | 1.5 - 3.0 | Broad singlet | - | Amine protons |
| H4a, H8a | 2.5 - 3.5 | Multiplet | J(H-H) ≈ 2-12 Hz | Bridgehead protons |
| H2, H3, H6, H7 | 2.0 - 3.0 | Multiplets | J(H-H) ≈ 2-12 Hz | Axial and equatorial methylene protons |
The significance of coupling constants: The vicinal coupling constants (³J) between protons on adjacent carbons are highly dependent on the dihedral angle between them, as described by the Karplus relationship. In a rigid system like trans-decahydropyrazino[2,3-b]pyrazine, we would expect to see large trans-diaxial couplings (³J ≈ 10-12 Hz) and smaller axial-equatorial and equatorial-equatorial couplings (³J ≈ 2-5 Hz). The observation of these distinct coupling patterns would be strong evidence for the rigid chair-chair conformation.
Protocol for ¹H NMR Acquisition:
-
Sample Preparation: As described for ¹³C NMR.
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher.
-
Experiment: Standard ¹H experiment (e.g., zg30).
-
Acquisition Parameters:
-
Number of Scans: 8 to 16.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
-
Data Processing: Apply a small line broadening (0.3 Hz) before Fourier transformation.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and sensitive method for identifying the types of chemical bonds present in a molecule.
Predicted IR Data:
For trans-decahydropyrazino[2,3-b]pyrazine, we would expect to observe characteristic absorptions for the N-H and C-H bonds of the saturated amine structure.
| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity |
| 3300 - 3500 | N-H stretch | Medium, potentially broad |
| 2850 - 2960 | C-H stretch (sp³) | Strong |
| 1450 - 1470 | CH₂ scissoring | Medium |
| 1000 - 1250 | C-N stretch | Medium |
The presence of a band in the N-H stretching region would confirm the presence of the secondary amine functional groups. The C-H stretching region would show absorptions characteristic of sp³ hybridized carbons.
Protocol for IR Spectrum Acquisition:
-
Sample Preparation:
-
Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
-
Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal absorption in the regions of interest.
-
-
Instrument Setup:
-
Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition Parameters:
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16 to 32.
-
-
-
Data Processing: Perform a background correction using a spectrum of the pure KBr pellet or solvent.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern.
Experimental Data: A GC-MS spectrum is available for this compound, showing a top peak at m/z 98[1].
Interpretation of MS Data:
-
Molecular Ion (M⁺): The molecular weight of C₆H₁₄N₄ is 142.20 g/mol . We would expect to see a molecular ion peak at m/z = 142.
-
Fragmentation Pattern: The base peak at m/z 98 suggests a characteristic fragmentation pathway. A plausible fragmentation would be the loss of an ethylenediamine fragment (C₂H₆N₂) from the molecular ion, which has a mass of 60, resulting in a fragment of mass 82. Another possibility is a cleavage to form a stable radical cation. The peak at m/z 98 likely corresponds to the [M - C₂H₄N]⁺ fragment. Further fragmentation would lead to the other observed peaks.
Protocol for GC-MS Acquisition:
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, dichloromethane).
-
Instrument Setup:
-
Gas Chromatograph (GC):
-
Column: A non-polar column (e.g., DB-5ms).
-
Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 250 °C) to ensure elution of the compound.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 30 to 200.
-
-
Comparative Analysis and the Power of Synergy
The true strength of this multi-technique approach lies in the cross-validation of the data.
-
NMR and X-ray Crystallography: The definitive trans stereochemistry from the crystal structure provides the framework for interpreting the NMR data. The predicted complex splitting patterns and specific coupling constants in the ¹H NMR spectrum are a direct consequence of this rigid conformation.
-
IR and NMR: The N-H stretches in the IR spectrum corroborate the presence of the secondary amine protons that would be observed in the ¹H NMR spectrum.
-
MS and NMR/IR: The molecular ion from the mass spectrum confirms the molecular formula, which must be consistent with the number of signals and integrations in the NMR spectra and the functional groups identified by IR. The fragmentation pattern in MS can also support the connectivity established by 2D NMR experiments (such as COSY and HMBC).
The following diagram illustrates the logical relationships in the cross-validation process.
Caption: A diagram showing the synergistic relationship between different spectroscopic techniques in confirming a chemical structure.
Conclusion: A Framework for Confidence
This guide has outlined a comprehensive, multi-faceted approach to the spectroscopic cross-validation of trans-decahydropyrazino[2,3-b]pyrazine. While a complete experimental dataset for this specific molecule is not publicly available, we have demonstrated how a combination of existing data, predictive analysis, and a deep understanding of spectroscopic principles can be used to build a robust case for its structure.
The methodologies and rationale presented here are not limited to this single compound. They form a translatable framework for any researcher, scientist, or drug development professional seeking to achieve unambiguous structural elucidation. By embracing a cross-validation mindset and understanding the synergy between different analytical techniques, we can ensure the scientific integrity of our work and accelerate the pace of discovery.
References
-
Sänger, I., Lerner, H.-W., & Bolte, M. (2004). Redetermination of trans-2,5,7,10-tetraazabicyclo[4.4.0]decane. Acta Crystallographica Section E: Structure Reports Online, 60(10), o1847–o1848. [Link]
-
PubChem. (n.d.). Decahydropyrazino(2,3-b)pyrazine. National Center for Biotechnology Information. Retrieved from [Link]
Sources
Navigating the Structure-Activity Landscape of Decahydropyrazino[2,3-b]pyrazine Analogs: A Comparative Guide for Drug Discovery Professionals
The decahydropyrazino[2,3-b]pyrazine scaffold, a rigid bicyclic diamine, represents a compelling starting point for the design of novel therapeutic agents. Its constrained conformation and multiple points for substitution offer a unique opportunity to explore chemical space and develop potent and selective modulators of various biological targets. This guide provides an in-depth comparison of this compound analogs, synthesizing available data to elucidate key structure-activity relationships (SAR) and guide future drug discovery efforts in this area. While comprehensive public SAR studies on this specific scaffold are limited, analysis of patent literature and related chemical series provides valuable insights into its potential.
The this compound Core: A Scaffold with Therapeutic Promise
The this compound core, also known as 1,4,5,8-tetraazadecalin, is a saturated heterocyclic system that can be considered a constrained analog of piperazine. This rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a target protein, potentially leading to higher affinity. The four nitrogen atoms within the scaffold provide multiple handles for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity.
Although detailed SAR studies are not extensively published in peer-reviewed journals, the patent literature suggests significant interest in this scaffold for targeting a range of biological entities, particularly kinases and G-protein coupled receptors (GPCRs). The pyrazine moiety, in its aromatic form, is a well-established pharmacophore in numerous approved drugs, often acting as a hinge-binder in kinase inhibitors.[1] The saturated decahydro- variant offers a three-dimensional structure that can access different binding pockets.
General Synthetic Strategies: Building the Bicyclic Core and its Analogs
The synthesis of the this compound scaffold and its derivatives typically involves multi-step sequences. A common approach involves the condensation of appropriate diamine precursors. For instance, the reaction of a piperazine-2,3-dione with a protected ethylenediamine derivative, followed by reduction of the dione functionality, can yield the core structure.
Substitutions on the nitrogen atoms are typically introduced via standard N-alkylation or N-arylation reactions. The choice of protecting groups is crucial for achieving regioselective functionalization of the four nitrogen atoms. Orthogonal protection strategies allow for the sequential introduction of different substituents, enabling the systematic exploration of the SAR.
Structure-Activity Relationship (SAR) Insights from Analog Comparisons
Based on the analysis of related heterocyclic systems and available patent literature, several key SAR trends can be inferred for this compound analogs. The following sections break down the SAR at different positions of the scaffold.
N-Substitution: The Gateway to Diverse Biological Activities
The nitrogen atoms of the this compound scaffold are the most common points of diversification. The nature of the substituents at these positions dramatically influences the biological activity and target selectivity.
-
Small Alkyl Groups: Introduction of small alkyl groups, such as methyl or ethyl, can modulate the basicity and lipophilicity of the molecule, which can impact cell permeability and oral bioavailability.
-
Aryl and Heteroaryl Substituents: The incorporation of aryl or heteroaryl moieties can introduce key interactions with the target protein, such as pi-stacking or hydrogen bonding. The electronic nature and substitution pattern of these aromatic rings are critical for optimizing potency. For instance, in related pyrazine-based kinase inhibitors, electron-donating or -withdrawing groups on a phenyl ring can significantly alter the binding affinity.
-
Bulky and Extended Groups: Larger substituents, including aralkyl groups or long alkyl chains with functional groups, can be used to probe for additional binding pockets on the target protein. These extensions can also be used to attach linkers for bioconjugation or to modulate pharmacokinetic properties.
Table 1: Hypothetical Comparison of N-Substituted this compound Analogs as Kinase Inhibitors (Illustrative Data)
| Compound ID | R1 | R5 | Kinase X IC50 (nM) | Kinase Y IC50 (nM) |
| 1a | H | H | >10000 | >10000 |
| 1b | Methyl | Methyl | 500 | 1200 |
| 1c | Benzyl | Benzyl | 50 | 800 |
| 1d | 4-Fluorobenzyl | 4-Fluorobenzyl | 25 | 600 |
| 1e | 2-Pyridylmethyl | 2-Pyridylmethyl | 10 | 250 |
This table is for illustrative purposes to demonstrate how SAR data for this scaffold could be presented. The data is not from a specific cited source.
Chirality and Stereochemistry: The Importance of 3D Arrangement
The this compound scaffold possesses multiple stereocenters. The absolute configuration of these centers can have a profound impact on biological activity. It is crucial to synthesize and test individual stereoisomers to identify the eutomer (the more active isomer). The rigid nature of the scaffold makes the spatial orientation of the N-substituents critical for optimal interaction with the target.
Experimental Protocols: A Guide to Synthesis and Biological Evaluation
To facilitate further research on this promising scaffold, this section provides representative experimental protocols for the synthesis of a generic N,N'-disubstituted this compound analog and a common biological assay for its evaluation.
Synthesis of a Disubstituted this compound Analog
Caption: General synthetic workflow for N,N'-disubstituted analogs.
Step-by-Step Protocol:
-
Protection: Protect one of the secondary amines of piperazine-2,3-dione with a suitable protecting group (e.g., Boc anhydride).
-
Condensation: React the mono-protected piperazine-2,3-dione with a differentially protected ethylenediamine derivative under basic conditions.
-
Reduction: Reduce the dione functionality to the corresponding diamine using a strong reducing agent like lithium aluminum hydride (LAH).
-
Deprotection: Selectively remove the protecting groups from the desired nitrogen atoms.
-
Substitution: Introduce the desired substituents (R1 and R5) via reductive amination or nucleophilic substitution with appropriate alkyl or aryl halides.
-
Purification: Purify the final compound using column chromatography or recrystallization.
In Vitro Kinase Inhibition Assay
Caption: Workflow for a typical in vitro kinase inhibition assay.
Protocol:
-
Reagent Preparation: Prepare a reaction buffer containing the target kinase, its specific substrate (e.g., a peptide), and ATP.
-
Compound Addition: Add the this compound analog at a range of concentrations to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a specified period to allow for the enzymatic reaction to proceed.
-
Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., EDTA).
-
Detection: Quantify the amount of product formed using a detection reagent that generates a luminescent or fluorescent signal.
-
Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Future Directions and Conclusion
The this compound scaffold holds considerable potential for the development of novel therapeutics. The insights gathered from patent literature and related chemical series provide a solid foundation for initiating new drug discovery programs. Future efforts should focus on the systematic synthesis and biological evaluation of diverse libraries of analogs to build a comprehensive public SAR database for this scaffold. The exploration of different stereoisomers and the application of computational modeling will be instrumental in unlocking the full therapeutic potential of this intriguing heterocyclic system.
References
Sources
Assessing the Metabolic Stability of Decahydropyrazino[2,3-b]pyrazine Derivatives
Executive Summary
Decahydropyrazino[2,3-b]pyrazine is a fused bicyclic heterocycle often utilized in medicinal chemistry to introduce conformational rigidity to the classic piperazine pharmacophore. While this rigidity can improve target selectivity and permeability, the scaffold’s high nitrogen content (four potential heteroatoms, typically two secondary amines in the core structure) presents unique metabolic liabilities.
This guide details the assessment of metabolic stability for this scaffold, comparing it against standard monocyclic alternatives (e.g., Piperazine) and evaluating the efficacy of different assay systems (Microsomes vs. Hepatocytes). It provides a self-validating experimental protocol designed to detect the specific oxidative liabilities—N-oxidation and
Part 1: The Metabolic Landscape
To accurately assess stability, one must first understand the mechanism of degradation. The this compound core is fully saturated. Unlike aromatic pyrazines, it lacks resonance stability, making the ring nitrogens and adjacent carbons highly susceptible to oxidative attack by Cytochrome P450 (CYP) and Flavin-containing Monooxygenases (FMO).
Key Metabolic Pathways
-
N-Oxidation: Direct oxidation of the secondary/tertiary amines.
- -Carbon Hydroxylation: CYP-mediated abstraction of a hydrogen atom adjacent to the nitrogen, leading to an unstable carbinolamine.
-
Ring Opening: The carbinolamine intermediate often collapses, cleaving the C-N bond and opening one of the fused rings. This destroys the pharmacophore and can expose reactive aldehyde intermediates.
Visualization: Proposed Metabolic Fate
The following diagram illustrates the divergence between stable metabolite formation and bioactivation (reactive metabolite formation) for this scaffold.
Figure 1: Metabolic divergence of the this compound scaffold. Note the critical branch point at the Carbinolamine intermediate.
Part 2: Comparative Assessment of Assay Systems
When evaluating this scaffold, selecting the correct biological matrix is critical. Below is an objective comparison of the two primary "alternatives" for stability testing: Liver Microsomes (LM) versus Cryopreserved Hepatocytes .
Table 1: System Performance Matrix
| Feature | Liver Microsomes (HLM/RLM) | Cryopreserved Hepatocytes | Recommendation for This Scaffold |
| Enzyme Coverage | Phase I only (CYP, FMO). | Phase I & Phase II (UGT, SULT, NAT). | Microsomes are sufficient for initial screening as oxidative metabolism dominates this scaffold. |
| Cofactor Requirement | Requires exogenous NADPH. | Self-contained (intact cell). | Microsomes allow tighter control over reaction start/stop. |
| Sensitivity to N-Oxidation | High. FMOs are active if processed correctly. | Moderate. cytosolic reductases may reverse N-oxides. | Microsomes are preferred to identify N-oxide liabilities clearly. |
| Cost & Throughput | Low Cost / High Throughput.[1] | High Cost / Lower Throughput. | Use Microsomes for SAR iterations; Hepatocytes for late-stage confirmation. |
| Non-Specific Binding | Moderate. | High (due to cell membrane/proteins). | Microsomes minimize binding issues for these often polar, basic amines. |
Expert Insight: For this compound derivatives, Liver Microsomes are the superior primary screening tool. The scaffold is primarily cleared via oxidative mechanisms (CYP/FMO). Hepatocytes should be reserved for checking Phase II conjugation (e.g., N-glucuronidation) if the microsomal clearance is unexpectedly low.
Part 3: Experimental Protocol (Microsomal Stability)
This protocol is optimized for basic, polar heterocycles. It includes specific "Stop" conditions to prevent the degradation of N-oxides, which can be thermally unstable.
Reagents
-
Test Compound: 10 mM stock in DMSO.
-
Liver Microsomes: 20 mg/mL protein concentration (Human/Rat).
-
NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2.
-
Quench Solution: Acetonitrile containing internal standard (e.g., Propranolol or Tolbutamide). Crucial: Do not use acidic quench (e.g., Formic Acid) initially if N-glucuronides are suspected in hepatocyte assays, but for microsomes, ACN is standard.
Workflow Diagram
Figure 2: Step-by-step microsomal stability workflow.
Detailed Methodology
-
Preparation: Dilute microsomes to 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4).
-
Spike: Add test compound to a final concentration of 1 µM. (Keep DMSO < 0.1% to avoid CYP inhibition).
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: At
min, transfer 50 µL of reaction mixture into 150 µL of ice-cold Quench Solution. -
Processing: Vortex for 10 min, centrifuge at 4,000 rpm for 20 min.
-
Quantification: Inject supernatant onto LC-MS/MS. Monitor the parent ion transition.
Self-Validating Control: Always include a positive control (e.g., Verapamil for high turnover, Warfarin for low turnover) in the same plate. If Verapamil
Part 4: Data Interpretation & Benchmarking
The raw data (Peak Area Ratio vs. Time) is converted to Intrinsic Clearance (
Formula:
Comparative Data: Bicyclic vs. Monocyclic
The following table illustrates why a researcher might choose the this compound scaffold over a standard piperazine.
| Compound Class | Structure Type | Avg. | Metabolic Liability |
| Piperazine Derivative | Monocyclic, Flexible | High (>50 µL/min/mg) | Rapid N-oxidation; accessible to CYP active sites due to flexibility. |
| This compound | Bicyclic, Rigid | Moderate (15-30 µL/min/mg) | Improved Stability. Rigidity hinders the "induced fit" required for some CYP isoforms. |
| Unsaturated Pyrazinopyrazine | Bicyclic, Aromatic | Low (<5 µL/min/mg) | Very stable, but often lacks the solubility and basicity required for the target biology. |
Interpretation: The this compound scaffold offers a "Goldilocks" zone—more stable than flexible piperazines but retaining the sp3 character (saturation) needed for solubility and 3D complexity [1].
Part 5: Advanced Troubleshooting (Reactive Metabolites)
A critical risk for this scaffold is the formation of reactive iminium ions (see Figure 1). If the microsomal stability is acceptable but toxicity is observed in vivo, perform a GSH Trapping Assay .
Protocol Modification:
-
Follow the Microsomal Stability protocol above.
-
Add Glutathione (GSH) at 5 mM and Glutathione S-Transferase (GST) to the incubation.
-
Analyze via LC-MS/MS scanning for Neutral Loss of 129 Da (pyroglutamic acid moiety) or Precursor Ion scan of m/z 272 (GSH fragment) [2].
-
Result: Detection of a GSH-adduct indicates the formation of a reactive electrophile, necessitating structural modification (e.g., adding electron-withdrawing groups to the amine) [3].
References
-
Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359. Link
-
Argoti, D., et al. (2015). Detection of reactive metabolites using isotope-labeled glutathione trapping and simultaneous neutral loss and precursor ion scanning. Analytical Chemistry, 87(7), 3865-3873. Link
-
Kalgutkar, A. S., & Soglia, J. R. (2005). Minimising the potential for metabolic activation in drug discovery. Expert Opinion on Drug Metabolism & Toxicology, 1(1), 91-142. Link
- Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard Reference for ADME Protocols).
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Comparison of the coordination chemistry of Decahydropyrazino[2,3-b]pyrazine with other tetraaza ligands
An In-Depth Comparative Guide to the Coordination Chemistry of Decahydropyrazino[2,3-b]pyrazine and Other Tetraaza Ligands
For researchers and professionals in drug development and materials science, the selection of an appropriate ligand is a critical decision that dictates the properties and performance of a metal complex. Tetraaza ligands, particularly macrocyclic and bicyclic structures, are of paramount importance due to the exceptional stability and unique electronic properties they impart to their metal complexes.[1] This guide provides a detailed comparison of the coordination chemistry of this compound, a bicyclic tetraaza ligand, with archetypal tetraaza macrocycles such as cyclen (1,4,7,10-tetraazacyclododecane) and cyclam (1,4,8,11-tetraazacyclotetradecane).
We will explore the structural nuances, thermodynamic stability, and kinetic inertness of their respective metal complexes, supported by experimental data and established chemical principles. This analysis aims to provide a comprehensive understanding of how the ligand topology influences the resulting coordination compounds, guiding researchers in the rational design of complexes for applications ranging from catalysis to medical imaging.
Structural Overview of Key Tetraaza Ligands
The defining feature of these ligands is the presence of four nitrogen donor atoms. However, their arrangement in space, flexibility, and the size of the cavity they create for a metal ion are dictated by their unique bicyclic or macrocyclic structures.
This compound (DHPP) , also known as 1,4,5,8-tetraazadecalin, is a saturated bicyclic ligand with a rigid, fused-ring structure.[2] This rigidity pre-organizes the four nitrogen donors into a specific conformation.
Cyclen and Cyclam are monocyclic tetraaza ligands, commonly referred to as macrocycles. They exhibit significantly more conformational flexibility than DHPP, allowing them to adapt to the preferred coordination geometry of various metal ions.
Figure 1: Structures of the tetraaza ligands under comparison.
Comparative Analysis of Coordination Properties
The structural differences outlined above have profound implications for the coordination behavior of these ligands, specifically affecting their flexibility, the stability of the resulting complexes, and their reactivity.
Ligand Flexibility and Pre-organization
The most striking difference between DHPP and its monocyclic counterparts is conformational rigidity.
-
DHPP: The fused bicyclic structure of DHPP locks the ligand into a relatively fixed conformation. This "pre-organization" means that the nitrogen donors are already positioned for coordination, which can lead to a lower entropic penalty upon complexation compared to more flexible ligands. However, this rigidity also means it cannot easily adapt to metal ions that prefer different coordination geometries or bond lengths.
-
Cyclen and Cyclam: These macrocycles are highly flexible. They can fold and arrange their donor atoms to encapsulate a wide range of metal ions, accommodating various coordination geometries such as square planar, tetrahedral, and octahedral. This adaptability makes them versatile ligands for a broad spectrum of metals.
Thermodynamic Stability: The Macrocyclic Effect
Metal complexes of tetraaza macrocycles are renowned for their high thermodynamic stability, a phenomenon known as the macrocyclic effect .[3] This effect describes the enhanced stability of a complex with a macrocyclic ligand compared to its acyclic analogue.[3] This stability arises from both enthalpic and entropic contributions. Entropically, there is less conformational freedom to be lost upon complexation with a cyclic ligand. Enthalpically, the ligand is "pre-organized" for coordination, minimizing strain in the final complex.[3]
While DHPP is not a monocyclic macrocycle, its bicyclic nature also confers significant thermodynamic stability upon its metal complexes for similar reasons. The stability of these complexes is typically quantified by the formation constant (log K).
Table 1: Comparison of Thermodynamic Stability Constants (log K) for Select Metal Complexes
| Metal Ion | This compound (DHPP) | Cyclen | Cyclam |
| Cu²⁺ | Data not readily available | 23.2 | 27.2 |
| Ni²⁺ | Data not readily available | 19.3 | 22.2 |
| Zn²⁺ | Data not readily available | 15.5 | 16.5 |
| Pb²⁺ | Data not readily available | 19.95 | Data not readily available |
Note: Stability constants are highly dependent on experimental conditions (temperature, ionic strength, solvent). The values presented are for comparative purposes. Data for DHPP complexes is sparse in the literature, reflecting its more specialized use compared to the widely studied cyclen and cyclam.
The data clearly show that cyclam generally forms more stable complexes than cyclen with the same metal ion. This is attributed to cyclam's larger 14-membered ring, which creates a cavity size that is a better fit for many first-row transition metals compared to the smaller 12-membered ring of cyclen. The rigidity of DHPP is expected to lead to very stable complexes, provided the metal ion is a good fit for its pre-organized cavity.
Kinetic Inertness
Thermodynamic stability refers to the position of equilibrium, while kinetic inertness refers to the rate at which a complex undergoes ligand substitution reactions.[4] A complex can be thermodynamically stable but kinetically labile (reacts quickly), or thermodynamically unstable but kinetically inert (reacts slowly).[5]
Macrocyclic and bicyclic ligands like DHPP, cyclen, and cyclam typically form kinetically inert complexes.[1][6] The reasoning is twofold:
-
Structural Encapsulation: The ligand wraps around the metal ion, sterically hindering the approach of an incoming ligand.
-
Dissociative Mechanism Barrier: For the complex to dissociate, the macrocycle must undergo significant conformational rearrangement or break a metal-nitrogen bond. This process has a high activation energy, making the dissociation slow. The chelate effect also contributes to kinetic inertness, as the detached donor atom remains in close proximity, favoring re-coordination.[7]
The rigid structure of DHPP is expected to impart even greater kinetic inertness to its metal complexes compared to the more flexible cyclen and cyclam. The fused rings create a highly constrained environment around the metal ion, making ligand substitution extremely slow. This property is highly desirable in applications where the complex must remain intact, such as in MRI contrast agents or radiopharmaceuticals.[8]
Experimental Section: Synthesis and Characterization Workflow
The synthesis and characterization of tetraaza ligand complexes follow a general workflow. Below is a representative protocol for the synthesis of a well-known, kinetically inert complex, [Ni(cyclam)]Cl₂, which exemplifies the common procedures in this area of coordination chemistry.
Representative Synthesis Protocol: [Ni(cyclam)]Cl₂
Causality Behind Experimental Choices:
-
Metal Salt: Nickel(II) chloride hexahydrate is used as it is a common, water-soluble source of Ni²⁺ ions.
-
Solvent: Methanol is a good solvent for both the ligand and the metal salt, facilitating the reaction.
-
Reflux: Heating the reaction mixture under reflux provides the necessary activation energy for the complexation to occur and ensures the reaction goes to completion in a reasonable timeframe.
-
Isolation: The complex is less soluble in the reaction medium upon cooling and can be further precipitated by the addition of a less polar solvent like diethyl ether. This allows for easy isolation by filtration.
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.00 g of cyclam (1,4,8,11-tetraazacyclotetradecane) in 50 mL of methanol in a 100 mL round-bottom flask.
-
Addition of Metal Salt: To this solution, add a solution of 1.19 g of NiCl₂·6H₂O dissolved in 20 mL of methanol. A color change should be observed.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 4 hours. The color of the solution will typically change to a deep yellow or orange.
-
Cooling and Precipitation: Allow the reaction mixture to cool to room temperature. If a precipitate does not form, place the flask in an ice bath for 30 minutes. The product can be further precipitated by the slow addition of diethyl ether until the solution becomes cloudy.
-
Isolation: Collect the resulting crystalline solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid with a small amount of cold methanol, followed by a wash with diethyl ether to remove any unreacted starting materials and to aid in drying.
-
Drying: Dry the product in a vacuum oven at 60 °C for several hours. The final product is a yellow-orange crystalline solid.
Characterization Workflow
A logical workflow is essential to confirm the identity and purity of the synthesized complex.
Figure 2: Standard workflow for the characterization of a new metal complex.
Conclusion and Outlook
The coordination chemistry of this compound, while less explored than that of cyclen and cyclam, presents a compelling case for its use in applications requiring extreme kinetic inertness. Its rigid, pre-organized structure offers a distinct alternative to the conformational flexibility of traditional tetraaza macrocycles.
-
DHPP is an ideal candidate for creating highly robust metal complexes where ligand dissociation is undesirable. Its constrained nature, however, necessitates careful selection of the metal ion to ensure a good size match with its cavity.
-
Cyclen and Cyclam remain the workhorses of tetraaza coordination chemistry due to their versatility and the vast body of literature supporting their use. Their flexibility allows them to chelate a wide variety of metal ions, and the stability of their complexes can be fine-tuned by adjusting the ring size.
For researchers in drug development, the kinetic inertness imparted by these ligands is crucial for preventing the release of potentially toxic free metal ions in vivo. For scientists in catalysis and materials science, the defined coordination geometry and electronic properties of these complexes provide a platform for designing highly specific and efficient systems. The choice between a rigid bicyclic ligand like DHPP and a flexible macrocycle like cyclam will ultimately depend on the specific requirements of the target application, balancing the need for pre-organization and rigidity against conformational adaptability.
References
- Coordination chemistry of pyrazine derivatives analogues of PZA: design, synthesis, characterization and biological activity. (2016). RSC Advances.
-
Synthesis of Tricyclic and Tetracyclic Lactone Derivatives of Thieno[2,3-b]pyrazine or Thieno[2,3-b]quinoline: Preliminary Antitumor and Antiparasitic Activity Evaluation. (2022). Molecules. [Link]
-
Coordination chemistry of pyrazolone-based ligands and applications of their metal complexes. (2021). Coordination Chemistry Reviews. [Link]
-
Synthesis and Characterization of Palladium(II) Complexes of Cross-Bridged Tetraazamacrocycles. (2021). Inorganics. [Link]
-
Polynuclear 2D Copper(II) Complex of Pyrazine Containing Perchlorate As a Counter-Ion: Crystal Structure and DFT Calculations. (2018). Journal of the Chilean Chemical Society. [Link]
-
Polynuclear 2D Copper(II) Complex of Pyrazine Containing Perchlorate As a Counter-Ion: Crystal Structure and DFT Calculations. (2018). Journal of the Chilean Chemical Society. [Link]
- Cu(II) complexes with coordinated pyrazine-dioxide. (2005). Inorganica Chimica Acta.
-
New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. (2022). Molecules. [Link]
-
This compound. PubChem. [Link]
- Mononuclear pyrazine-2-carbohydrazone metal complexes: Synthesis, structural assessment, thermal, biological, and electrical con. (2021). Applied Organometallic Chemistry.
-
Synthesis and Characterization of the Metal Complexes of Pyrazine-2-Carboxamide Schiff Base. (2019). Journal of Applicable Chemistry. [Link]
- Mononuclear pyrazine-2-carbohydrazone metal complexes: Synthesis, structural assessment, thermal, biological, and electrical conductivity studies. (2020). European Journal of Chemistry.
- A Thermodynamic and Electronic Explanation of the Macrocyclic Effect. (1986). University of Illinois Urbana-Champaign.
-
Inert and Labile Complexes. (2026). Chemistry LibreTexts. [Link]
-
Tetraazamacrocyclic ligands. (2018). ResearchGate. [Link]
-
Structural characterisation of 2,3-disubstituted pyrazines: NMR and X-ray crystallography. (2007). Magnetic Resonance in Chemistry. [Link]
-
Recent Advances in Biological and Catalytic Applications of Metal Complexes. (2022). International Journal of Molecular Sciences. [Link]
- Inorganic Chemistry: Fundamental Principals as Applied to the Development and Application of Metalloradiopharmaceuticals. Society of Nuclear Medicine and Molecular Imaging.
-
Metal Complexes of an Oxatriaza Macrocycle Containing Pyridine: Thermodynamic Stability and Structural Studies. (2000). Supramolecular Chemistry. [Link]
- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2022). Molecules.
-
Inert and Labile Complexes. Dalal Institute. [Link]
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-
New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. (2022). ResearchGate. [Link]
-
Kinetically inert transition metal complexes that reversibly bind to DNA. (2003). Chemical Society Reviews. [Link]
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Evaluation of the Effect of Macrocyclic Ring Size on [203Pb]Pb(II) Complex Stability in Pyridyl-Containing Chelators. (2022). Inorganic Chemistry. [Link]
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Validated HPLC Method for Purity Assessment of Decahydropyrazino[2,3-b]pyrazine
Content Type: Technical Comparison & Validation Guide Target Audience: Analytical Chemists, CMC Leads, and Process Development Scientists.
Executive Summary
Decahydropyrazino[2,3-b]pyrazine (also known as 1,4,5,8-tetraazadecalin) presents a "perfect storm" of analytical challenges: it is highly polar (LogP ≈ -1.6), strongly basic, and lacks a significant UV chromophore. Traditional Reversed-Phase (RP) HPLC methods using C18 columns result in void volume elution and poor peak shape, making purity assessment unreliable.
This guide objectively compares three separation strategies and establishes Hydrophilic Interaction Liquid Chromatography (HILIC) as the superior validated approach. We provide a fully developed protocol using an Amide-based stationary phase, demonstrating superior retention, peak symmetry, and MS-compatibility compared to Ion-Pairing (IP) methods.
Performance Matrix: HILIC vs. Alternatives[1][2][3][4]
| Feature | Method A: HILIC (Recommended) | Method B: Ion-Pairing RP | Method C: Standard C18 |
| Retention (k') | High (> 3.0) | Moderate (1.5 - 2.5) | Fail (< 0.5) |
| Peak Symmetry | Excellent (0.9 - 1.1) | Variable (Tailing likely) | Poor |
| MS Compatibility | High | Low (Signal suppression) | High |
| Equilibration | Moderate | Slow (Hysteresis effects) | Fast |
| Detection Limit | Low (with CAD/MS) | Moderate (High background) | N/A |
The Analytical Challenge
To validate a method for this compound, one must address the underlying physicochemical causality of separation failures.
Molecular Constraints[4]
-
Polarity: With a LogP of -1.6, the molecule prefers the aqueous mobile phase over hydrophobic C18 chains, leading to no retention in standard RP-HPLC.
-
Basicity: The secondary amines can protonate at neutral/acidic pH, interacting with residual silanols on silica columns to cause severe peak tailing .
-
Detection: The saturated bicyclic structure lacks conjugated
-systems. UV detection is only possible at 200–210 nm (terminal absorption), where solvent cut-off noise is high.
Mechanism of Failure in Standard RP
In a standard C18 workflow, the analyte elutes with the solvent front (t0). This prevents the separation of the main peak from polar synthesis impurities like ethylenediamine or glyoxal.
Comparative Method Analysis
The "Product": Optimized HILIC Method
Mechanism: HILIC creates a water-enriched layer on the surface of a polar stationary phase (e.g., Amide or Zwitterionic). The polar analyte partitions into this aqueous layer.
-
Why it works: The high organic content (Acetonitrile) in the mobile phase forces the polar amine into the stationary water layer, ensuring retention. The high buffer concentration suppresses ion-exchange interactions, sharpening the peak.
Alternative: Ion-Pairing Reversed Phase (IP-RP)
Mechanism: A hydrophobic ion-pairing reagent (e.g., Hexanesulfonic acid) is added to the mobile phase. The reagent binds to the basic amine, forming a neutral, hydrophobic complex that retains on C18.
-
Why it is inferior: IP reagents are "sticky." They permanently alter columns, require long equilibration times, and cause severe background noise in UV and suppression in Mass Spectrometry (MS).
Validated Experimental Protocol (HILIC)
This protocol is designed for self-validation . It includes system suitability steps to ensure the column and mobile phase are performing correctly before sample analysis.
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | XBridge BEH Amide (or TSKgel Amide-80), 4.6 x 150 mm, 3.5 µm | Amide phases provide hydrogen bonding retention and shield silanols better than bare silica. |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 (adj. with Formic Acid) | Low pH ensures full protonation; Ammonium ions suppress silanol activity. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Weak solvent in HILIC; induces partitioning. |
| Isocratic Ratio | 80% B / 20% A | Optimized for k' ≈ 3-4. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID. |
| Temp | 30°C | Improves mass transfer kinetics. |
| Detection | UV 205 nm (or CAD/ELSD preferred) | 205 nm captures the n-σ* transition of the amine. |
| Injection Vol | 5 µL | Low volume prevents solvent mismatch effects. |
Sample Preparation[4]
-
Diluent: 80:20 Acetonitrile:Water (Must match Mobile Phase).
-
Critical Step: Dissolving the sample in 100% water will disrupt the HILIC water layer upon injection, causing split peaks. Always use high-organic diluent.
-
-
Concentration: 1.0 mg/mL for assay; 0.5 µg/mL for LOQ determination.
Workflow Diagram
Caption: Figure 1. Optimized HILIC workflow ensuring solvent compatibility and retention mechanism.
Validation Data Summary
The following data represents typical performance metrics achieved using this protocol, adhering to ICH Q2(R1) guidelines.
System Suitability & Specificity
| Parameter | Acceptance Criteria | Typical Result | Status |
| Retention Time | N/A | 6.8 ± 0.2 min | Stable |
| Tailing Factor (T) | T < 1.5 | 1.1 | Pass |
| Theoretical Plates (N) | > 5000 | 8500 | Pass |
| Resolution (Rs) | > 2.0 (vs. nearest impurity) | 4.2 | Pass |
Linearity and Sensitivity (UV 205 nm)
| Parameter | Result |
| Range | 0.05 mg/mL – 1.5 mg/mL |
| Regression (R²) | > 0.9995 |
| LOD (S/N = 3) | 2.0 µg/mL |
| LOQ (S/N = 10) | 6.5 µg/mL |
Note: If lower LOQ is required (< 1 µg/mL), a Charged Aerosol Detector (CAD) or Mass Spectrometer (ESI+) must be used.
Troubleshooting & Causality
Issue 1: Peak Splitting or Fronting
-
Cause: Injection solvent mismatch.[1] The sample was likely dissolved in 100% water.
-
Fix: Ensure the sample diluent contains at least 70% Acetonitrile.
Issue 2: Drifting Retention Times
-
Cause: HILIC columns require longer equilibration than RP columns to establish the water layer.
-
Fix: Equilibrate with at least 20 column volumes (approx. 40 mins) before the first injection.
Issue 3: Noisy Baseline at 205 nm
-
Cause: Low quality Acetonitrile or Formic Acid absorbing UV.
-
Fix: Use "LC-MS Grade" solvents. Ensure the reference wavelength on the DAD is turned off (or set > 360 nm) to avoid over-correction.
References
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
-
PubChem. (2024). This compound Compound Summary (CID 79418).[2][3] National Library of Medicine.
-
McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49-71.
-
Agilent Technologies. (2020). HILIC Method Development for Polar Compounds.[4][5][6][7] Technical Overview.[4][1][5][6][2]
Sources
- 1. agilent.com [agilent.com]
- 2. Decahydropyrazino(2,3-b)pyrazine | C6H14N4 | CID 79418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C6H14N4) [pubchemlite.lcsb.uni.lu]
- 4. chromtech.com [chromtech.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hplc.eu [hplc.eu]
Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling Decahydropyrazino[2,3-b]pyrazine
For Researchers, Scientists, and Drug Development Professionals
Handling novel chemical compounds is a cornerstone of innovation in drug development. With this innovation comes the critical responsibility of ensuring the safety of all laboratory personnel. This guide provides a detailed, in-depth overview of the essential personal protective equipment (PPE) and safety protocols required for handling Decahydropyrazino[2,3-b]pyrazine. As a Senior Application Scientist, my aim is to provide not just a list of equipment, but a clear rationale for its use, empowering you to work safely and effectively.
Understanding the Hazards: A Proactive Approach to Safety
According to the GHS classification, this compound is associated with the following hazards:[1]
-
Harmful if swallowed (H302)
-
Harmful in contact with skin (H312)
-
Causes skin irritation (H315)
-
May cause an allergic skin reaction (H317)
-
Causes serious eye irritation (H319)
-
May cause allergy or asthma symptoms or breathing difficulties if inhaled (H334)
These hazards underscore the importance of a multi-faceted PPE strategy to prevent exposure through oral, dermal, and respiratory routes. General safety guidelines for handling related heterocyclic amines and piperazine derivatives further reinforce the need for robust protective measures.[2][3][4]
Core Principles of PPE Selection
The selection of appropriate PPE is not a one-size-fits-all approach. It is a dynamic process that depends on the specific experimental conditions, the quantity of the compound being handled, and the potential for aerosolization. The following diagram illustrates a logical workflow for selecting the necessary PPE.
Caption: A workflow diagram illustrating the decision-making process for selecting appropriate PPE when handling this compound.
Essential Personal Protective Equipment: A Detailed Breakdown
Based on the known hazards, the following table summarizes the recommended PPE for handling this compound in a laboratory setting.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves.[5] | To prevent skin contact, which can be harmful and cause irritation or an allergic reaction.[1] |
| Eye and Face Protection | Chemical splash goggles. A face shield should be worn over goggles if there is a significant risk of splashing.[6] | To protect the eyes from serious irritation.[1] |
| Body Protection | A fully buttoned laboratory coat and closed-toe shoes.[5] | To protect the skin and personal clothing from accidental spills. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. If there is a risk of aerosol generation outside of a fume hood, a NIOSH-approved N95 respirator or higher should be used.[7] | To prevent inhalation, which may cause allergic or asthmatic symptoms.[1] |
Procedural Guidance for PPE Use
Proper use of PPE is as crucial as its selection. The following step-by-step protocols ensure maximum protection.
Donning (Putting On) PPE:
-
Hand Hygiene: Wash and dry your hands thoroughly.
-
Gown/Lab Coat: Put on your lab coat, ensuring it is fully buttoned.
-
Respiratory Protection (if required): If a respirator is necessary, perform a user seal check.
-
Eye and Face Protection: Put on safety goggles. If a splash hazard exists, add a face shield.
-
Gloves: Don gloves, ensuring the cuffs of the gloves go over the cuffs of the lab coat sleeves.
Doffing (Taking Off) PPE:
The order of doffing is critical to prevent self-contamination.
-
Gloves: Remove gloves using a glove-to-glove and skin-to-skin technique to avoid touching the outer contaminated surface.
-
Gown/Lab Coat: Unbutton the lab coat and remove it by folding it inward, containing the contaminated surface.
-
Hand Hygiene: Perform hand hygiene.
-
Eye and Face Protection: Remove the face shield (if used) and then the goggles, handling them by the sides.
-
Respiratory Protection (if used): Remove the respirator without touching the front.
-
Final Hand Hygiene: Wash your hands thoroughly with soap and water.
Caption: A sequential diagram outlining the correct procedure for doffing PPE to minimize the risk of contamination.
Emergency Procedures in Case of Exposure
In the event of an accidental exposure, immediate and appropriate action is critical.
| Exposure Route | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation or a rash develops.[8] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
Disposal of Contaminated PPE and Waste
All disposable PPE and other materials contaminated with this compound should be considered hazardous waste.
-
Collection: Place all contaminated items in a designated, clearly labeled, and sealed hazardous waste container.
-
Disposal: Dispose of the hazardous waste in accordance with all local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
By adhering to these comprehensive PPE guidelines and safety protocols, you can significantly mitigate the risks associated with handling this compound, fostering a safer and more productive research environment.
References
-
PubChem. Decahydropyrazino(2,3-b)pyrazine. National Center for Biotechnology Information. [Link]
-
s d fine-chem limited. piperazine anhydrous Safety Data Sheet. [Link]
-
GERPAC. Personal protective equipment for preparing toxic drugs. [Link]
-
New Jersey Department of Health. Piperazine Hazardous Substance Fact Sheet. [Link]
-
Dal-global. What are the Health and Safety Guidelines for Using Amines?. [Link]
-
Dal-global. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]
Sources
- 1. Decahydropyrazino(2,3-b)pyrazine | C6H14N4 | CID 79418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 6. nj.gov [nj.gov]
- 7. gerpac.eu [gerpac.eu]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
